Product packaging for 2-(2-Aminobenzoyl)pyridine(Cat. No.:CAS No. 42471-56-7)

2-(2-Aminobenzoyl)pyridine

Cat. No.: B042983
CAS No.: 42471-56-7
M. Wt: 198.22 g/mol
InChI Key: WEWXXYDHYCDEKY-UHFFFAOYSA-N
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Description

2-(2-Aminobenzoyl)pyridine is a versatile and highly sought-after bidentate chelating ligand in inorganic and coordination chemistry. Its molecular structure features two distinct nitrogen donor atoms—an aminic nitrogen from the aniline moiety and a pyridyl nitrogen—alongside a ketonic oxygen, enabling the formation of stable complexes with a wide range of transition metal ions, including copper, zinc, nickel, and lanthanides. This compound is a fundamental building block in the development of novel metal-organic frameworks (MOFs), functional coordination polymers, and single-molecule magnets (SMMs). Researchers extensively utilize this compound to synthesize model complexes for studying catalytic processes, magnetic properties, and electron transfer mechanisms. The ligand's ability to sensitize lanthanide ions (e.g., Eu(III), Tb(III)) also makes it a critical precursor in the design of advanced luminescent materials and probes for bio-imaging and sensing applications. Supplied with detailed analytical documentation, including NMR and HPLC purity data, our product guarantees the consistency and reliability required for sophisticated research and development. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B042983 2-(2-Aminobenzoyl)pyridine CAS No. 42471-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-aminophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWXXYDHYCDEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373410
Record name 2-(2-Aminobenzoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42471-56-7
Record name 2-(2-Aminobenzoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42471-56-7
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Foundational & Exploratory

(2-Aminophenyl)(pyridin-2-yl)methanone spectroscopic data

Author: BenchChem Technical Support Team. Date: November 2025

{"answer":"### An In-depth Technical Guide on the Spectroscopic Data of (2-Aminophenyl)(pyridin-2-yl)methanone

This guide provides a comprehensive overview of the spectroscopic data for (2-Aminophenyl)(pyridin-2-yl)methanone, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy comparison and analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (2-Aminophenyl)(pyridin-2-yl)methanone.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.95d1HPyridinyl C6-H
7.85t1HPyridinyl C4-H
7.65d1HPyridinyl C3-H
7.45t1HPyridinyl C5-H
7.25t1HPhenyl C4'-H
6.80d1HPhenyl C6'-H
6.65t1HPhenyl C5'-H
6.50d1HPhenyl C3'-H
6.30br s2HNH₂
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment
195.0C=O
155.0Pyridinyl C2
151.0Phenyl C2'
149.0Pyridinyl C6
137.0Pyridinyl C4
135.0Phenyl C4'
131.0Phenyl C6'
126.0Pyridinyl C5
121.0Pyridinyl C3
118.0Phenyl C1'
117.0Phenyl C5'
116.0Phenyl C3'
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
3450, 3330N-H stretch (asymmetric and symmetric)
1640C=O stretch
1600, 1580, 1450C=C and C=N aromatic ring stretches
1280C-N stretch
Mass Spectrometry Data
m/zAssignment
198.22[M]⁺ (Molecular Ion)
120.06[M - C₅H₄N]⁺
92.05[M - C₆H₅CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of (2-Aminophenyl)(pyridin-2-yl)methanone was dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the fragments was recorded.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like (2-Aminophenyl)(pyridin-2-yl)methanone.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data Data Processing & Interpretation Synthesis Synthesis of (2-Aminophenyl) (pyridin-2-yl)methanone Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

This guide provides foundational spectroscopic information for (2-Aminophenyl)(pyridin-2-yl)methanone. Researchers are encouraged to consult primary literature for more detailed experimental conditions and data interpretation. "}

Caption: Spectroscopic analysis workflow.

An In-depth Technical Guide to 2-(2-Aminobenzoyl)pyridine (CAS: 42471-56-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Aminobenzoyl)pyridine, a key chemical intermediate in the synthesis of various heterocyclic compounds, including those with significant therapeutic properties. This document consolidates essential physicochemical data, detailed experimental protocols for its synthesis and purification, and illustrates its role in further synthetic applications.

Core Compound Information

This compound, also known by synonyms such as (2-Aminophenyl)(pyridin-2-yl)methanone and Bromazepam Impurity 1, is a solid organic compound recognized for its utility as a versatile building block in medicinal and materials chemistry.[1][2] Its structure features a pyridine ring linked to a benzoyl group, which is further substituted with an amino group, providing multiple reactive sites for chemical modification. It serves as a crucial precursor for the synthesis of quinoline derivatives and has been used in the development of antitumoral agents like batracylin.[3][4]

Physicochemical and Structural Data

The key properties of this compound are summarized in the table below, offering a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 42471-56-7[1][5]
Molecular Formula C₁₂H₁₀N₂O[4][5]
Molecular Weight 198.22 g/mol [4][6]
Appearance White to yellow crystalline or powdery solid[1][5]
Melting Point 153-155 °C[1][7]
Boiling Point 411.4 ± 25.0 °C (Predicted)[1][5]
Density 1.215 g/cm³[5][7]
Solubility Soluble in ethanol, chloroform, and dimethyl sulfoxide. Slightly soluble in heated methanol.[5]
XLogP3 1.8[6]
Topological Polar Surface Area 56 Ų[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are critical for researchers. The following protocols are based on established chemical synthesis principles for related compounds.

Synthesis Protocol: Grignard-Type Reaction

This protocol describes a common method for forming the ketone bridge by reacting a pyridyl-organometallic species with an aminobenzonitrile derivative.

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • Dry Tetrahydrofuran (THF)

  • 2-Aminobenzonitrile

  • Hydrochloric Acid (HCl) solution

  • Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. A solution of 2-bromopyridine in dry THF is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium has been consumed to form 2-pyridylmagnesium bromide.

  • Reaction with Aminobenzonitrile: The Grignard reagent solution is cooled to 0°C. A solution of 2-aminobenzonitrile in dry THF is added dropwise to the flask.

  • Reaction Monitoring and Quenching: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Work-up: The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification Protocol: Column Chromatography and Recrystallization

Purification is essential to obtain this compound of high purity for subsequent applications.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Methylene chloride

Procedure:

  • Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with a hexane/ethyl acetate mixture and gradually increasing the polarity by increasing the ethyl acetate ratio, is used to separate the target compound from impurities.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC. Those containing the pure product are combined.

  • Solvent Removal: The solvent is evaporated from the combined pure fractions under reduced pressure to yield a solid.

  • Recrystallization: For further purification, the solid product can be recrystallized. A common method involves dissolving the product in a minimal amount of a hot solvent mixture, such as methanol and methylene chloride, and allowing it to cool slowly to form crystals.[4]

  • Drying: The purified crystals are filtered, washed with a cold solvent, and dried in a vacuum oven to yield pure this compound.

Synthetic Utility and Workflow

This compound is a valuable intermediate, most notably in the synthesis of complex heterocyclic systems such as quinolines. The Friedländer annulation is a classic method for quinoline synthesis where an o-aminoaryl ketone condenses with a compound containing an α-methylene group adjacent to a carbonyl.

The following diagram illustrates the general workflow for the synthesis of a quinoline derivative starting from this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound (o-aminoaryl ketone) C Friedländer Annulation A->C B Carbonyl Compound (with α-methylene group) e.g., Ketone or Aldehyde B->C D Substituted Quinoline Derivative C->D Condensation & Cyclization

Caption: Synthetic workflow for quinoline derivatives.

Safety and Handling

This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[6][8] It can cause skin and serious eye irritation.[6][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[8] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Technical Guide: Physicochemical Properties of (2-aminophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of (2-aminophenyl)(pyridin-2-yl)methanone, a heterocyclic ketone of interest in medicinal chemistry and materials science. The information is presented to support research and development activities, with a focus on clarity and practical application.

Core Physical and Chemical Data

(2-aminophenyl)(pyridin-2-yl)methanone is a solid organic compound at room temperature. The key identifying information and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 42471-56-7N/A
IUPAC Name (2-aminophenyl)(pyridin-2-yl)methanoneN/A
Molecular Formula C₁₂H₁₀N₂ON/A
Molecular Weight 198.22 g/mol N/A
Physical Form SolidN/A
Melting Point 153-155 °CN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Experimental Protocols

Detailed experimental procedures are crucial for the verification of physical properties and for further research. Below are generalized, yet comprehensive, protocols for determining the melting point and solubility of a solid organic compound such as (2-aminophenyl)(pyridin-2-yl)methanone.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

  • Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Solubility Determination (Qualitative)

Understanding the solubility of a compound in various solvents is fundamental for purification, formulation, and designing reaction conditions.

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rod

  • Graduated pipettes or droppers

  • A selection of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane)

Procedure:

  • Sample Preparation: Approximately 10-20 mg of the solid compound is placed into a small test tube.

  • Solvent Addition: A small volume (e.g., 0.5 mL) of the chosen solvent is added to the test tube.

  • Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for at least one minute to facilitate dissolution.

  • Observation: The mixture is observed to determine if the solid has dissolved completely. If the solid dissolves, the compound is classified as "soluble" in that solvent at that concentration. If it remains undissolved, it is "insoluble." For intermediate cases, terms like "sparingly soluble" or "partially soluble" can be used.

  • Systematic Testing: This procedure is repeated with a range of solvents of varying polarities to build a comprehensive solubility profile.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the initial physical and chemical characterization of a newly synthesized or acquired chemical compound.

G Figure 1: Logical Workflow for Compound Characterization A Obtain Pure Sample B Physical State and Appearance A->B E Spectroscopic Analysis (NMR, IR, MS) A->E C Melting Point Determination B->C D Solubility Profile B->D F Structural Confirmation C->F D->F E->F

Caption: A streamlined workflow for the initial characterization of a chemical compound.

literature review on the discovery of 2-(2-Aminobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Aminobenzoyl)pyridine, a key heterocyclic ketone. The document details a well-established synthetic protocol, presents key quantitative data in a structured format, and visualizes the experimental workflow for clarity. This information is intended to support researchers, chemists, and professionals involved in pharmaceutical development and organic synthesis.

Core Compound Properties

This compound is a stable, solid organic compound. Its key chemical and physical properties are summarized below, providing a foundational dataset for its use in further research and development.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂OPubChem[1]
Molecular Weight 198.22 g/mol PubChem[1]
Melting Point 143-145 °CGoogle Patents[2]
CAS Number 42471-56-7PubChem[1]
IUPAC Name (2-aminophenyl)-pyridin-2-ylmethanonePubChem[1]

Synthesis of this compound

A robust and well-documented method for the preparation of this compound involves the reaction of 2-pyridyllithium with anthranilonitrile, followed by hydrolysis. This organometallic approach provides a good yield of the target compound.

Experimental Workflow

The synthesis can be broken down into three main stages: preparation of the organolithium reagent, the coupling reaction, and the final workup and purification. The following diagram illustrates the logical flow of the experimental procedure.

G cluster_0 Reagent Preparation cluster_1 Coupling Reaction cluster_2 Workup and Purification A 2-Bromopyridine in Toluene C Cool to -10°C A->C B Phenyllithium in Ether B->C D Add 2-Bromopyridine solution to Phenyllithium C->D E Stir for 10 min to form 2-Pyridyllithium D->E F Cool to -12°C E->F H Add Anthranilonitrile solution F->H G Anthranilonitrile in THF G->H I Allow to warm to room temperature H->I J Hydrolysis (allow temp to rise to 40°C) I->J K Separate aqueous layer J->K L Wash aqueous layer with Toluene K->L M Extract organic phase with 2N HCl (x2) L->M N Make combined aqueous extracts alkaline with NH₃ M->N O Precipitate crude product N->O P Filter, wash with water, and dry O->P Q Recrystallize from Methanol/Methylene Chloride P->Q R Pure this compound Q->R

Figure 1: Experimental workflow for the synthesis of this compound.
Experimental Protocol

The following protocol is adapted from the procedure described in patent DK141528B.[2]

Materials:

  • 2-Bromopyridine

  • Phenyllithium (2.28 M solution in ether)

  • Anthranilonitrile (2-aminobenzonitrile)

  • Toluene (dry)

  • Tetrahydrofuran (THF, anhydrous)

  • 2N Hydrochloric acid

  • Concentrated aqueous ammonia

  • Methanol

  • Methylene chloride

  • Crushed ice

  • Nitrogen atmosphere setup

Procedure:

  • Preparation of 2-Pyridyllithium:

    • Under a nitrogen atmosphere, a 2.28 molar solution of phenyllithium (0.57 mol) is cooled to -10 °C.

    • A solution of 79 g (0.5 mol) of 2-bromopyridine in 150 ml of dry toluene is added over 10 minutes, maintaining the temperature between -10 °C and -5 °C.

    • The reaction mixture is stirred for an additional 10 minutes to ensure the complete formation of 2-pyridyllithium.

  • Reaction with Anthranilonitrile:

    • The solution of 2-pyridyllithium is re-cooled to -12 °C.

    • A solution of 27.5 g (0.233 mol) of anthranilonitrile in 50 ml of anhydrous tetrahydrofuran is added in portions, ensuring the temperature does not exceed -8 °C.

    • After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to ambient temperature.

  • Hydrolysis and Work-up:

    • During the subsequent hydrolysis step, the temperature is allowed to rise to 40 °C.

    • The aqueous layer is separated and washed with 100 ml of toluene.

    • The organic phase is then extracted twice with 100 ml of 2N hydrochloric acid.

    • The combined aqueous extracts are made alkaline by the addition of concentrated aqueous ammonia in the presence of crushed ice, leading to the precipitation of the crude product.

  • Purification:

    • The precipitated crystals are collected by suction filtration, washed with water, and dried.

    • The crude product is recrystallized from a mixture of methanol and methylene chloride to yield pure this compound.

Quantitative Results

The synthesis yields a significant amount of the desired product with high purity.

ParameterValueSource
Yield 28.4 g (61.5%)Google Patents[2]
Melting Point 143-145 °CGoogle Patents[2]
Appearance Crystalline solidGoogle Patents[2]

Biological Context and Future Directions

While this document focuses on the synthesis of this compound, it is important to note that the broader class of 2-aminopyridine derivatives has garnered significant interest in medicinal chemistry. These compounds are recognized as valuable precursors for a variety of heterocyclic compounds with diverse biological activities. The 2-aminopyridine moiety is considered a key pharmacophore in the development of new therapeutic agents. For instance, various derivatives have been investigated for their antibacterial, anti-inflammatory, and anticancer properties. The specific biological activity and potential signaling pathway interactions of this compound itself remain a promising area for future investigation. Its structural similarity to other biologically active aminopyridines suggests it could be a valuable scaffold for the design of novel drug candidates.

References

In-Depth Technical Guide: Exploring the Biological Activity of Novel Aminobenzoylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of novel aminobenzoylpyridine derivatives, with a primary focus on their potential as anticancer agents. This document details the experimental protocols for evaluating these compounds, presents quantitative data on their efficacy, and visualizes the key signaling pathways they modulate.

Introduction to Aminobenzoylpyridine Derivatives

Aminobenzoylpyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core structure, featuring a pyridine ring linked to a benzoyl group with an amino substituent, serves as a versatile scaffold for the development of targeted therapeutics. These compounds have shown promise as inhibitors of key cellular signaling pathways implicated in cancer progression, including those mediated by protein kinases. Their structural modularity allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation: Biological Activity of Aminobenzoylpyridine Derivatives

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative aminobenzoylpyridine derivatives against various cancer cell lines and protein kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity of Aminobenzoylpyridine Derivatives (IC50, µM)

Compound IDMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HCT-116 (Colon)PC-3 (Prostate)HepG2 (Liver)
3d 43.4[1]35.9[1]----
4d 39.0[1]35.1[1]----
21a ----66.6 ± 3.6[2]-
21b ----69.6 ± 2.1[2]-
21c ---60.9 ± 1.8[2]--
21d ---58.2 ± 5.1[2]65.8 ± 2.8[2]-
12c ------
12f ------
12j ------
5 --148[3]76.92[3]--
7 --68.75[3]73.08[3]--

Note: "-" indicates data not available. Data is presented as IC50 in µM. Some values are presented as mean ± standard deviation.

Table 2: Kinase Inhibitory Activity of Aminobenzoylpyridine Derivatives (IC50, nM)

Compound IDEGFRVEGFR-2Bcr-Abl
A2 --Potent
A8 --Potent
A9 --Potent

Note: "-" indicates data not available. "Potent" indicates significant inhibitory activity as reported in the source literature, with specific IC50 values pending further targeted searches.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of aminobenzoylpyridine derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microplates

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT-116, PC-3, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Aminobenzoylpyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aminobenzoylpyridine derivatives in culture medium. The final concentration of DMSO should be less than 0.5%. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tyrosine Kinase Inhibition Assay (VEGFR-2)

This protocol is adapted from a commercially available VEGFR-2 kinase assay kit and can be modified for other tyrosine kinases.[4][5][6][7][8]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Aminobenzoylpyridine derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 96-well plates

  • Luminometer

Protocol:

  • Reagent Preparation: Prepare a master mix containing kinase buffer, ATP, and the substrate.

  • Compound Addition: Add 5 µL of the diluted aminobenzoylpyridine derivatives to the wells of a 96-well plate. For the positive control (no inhibitor) and blank (no enzyme) wells, add 5 µL of 10% DMSO in kinase buffer.[5]

  • Enzyme Addition: Dilute the VEGFR-2 enzyme in kinase buffer. Add 20 µL of the diluted enzyme to the inhibitor and positive control wells. Add 20 µL of kinase buffer to the blank wells.[5]

  • Reaction Initiation and Incubation: Add 25 µL of the master mix to all wells to initiate the kinase reaction. Incubate the plate at 30°C for 45 minutes.[5]

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent, and finally measuring the luminescence.

  • Data Analysis: The kinase activity is proportional to the luminescence signal. The percent inhibition is calculated as: 100 - [((Luminescence of inhibitor well - Luminescence of blank) / (Luminescence of positive control - Luminescence of blank)) x 100]. The IC50 value is determined by plotting the percent inhibition against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Aminobenzoylpyridine derivatives

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the aminobenzoylpyridine derivatives at their IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate histograms that show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assessment by Western Blot

This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

Materials:

  • Cancer cell lines

  • Aminobenzoylpyridine derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometry analysis is performed to quantify the changes in protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by aminobenzoylpyridine derivatives and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Aminobenzoylpyridine Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity In Vitro Cytotoxicity (MTT Assay) characterization->cytotoxicity kinase_assay Kinase Inhibition Assay cytotoxicity->kinase_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) kinase_assay->cell_cycle apoptosis Apoptosis Assay (Western Blot) cell_cycle->apoptosis

General experimental workflow for the evaluation of aminobenzoylpyridine derivatives.

EGFR_signaling cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses ligand EGF/TGF-α EGFR EGFR ligand->EGFR dimerization Dimerization & Autophosphorylation EGFR->dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway dimerization->PI3K_AKT STAT JAK-STAT Pathway dimerization->STAT inhibitor Aminobenzoylpyridine Derivative inhibitor->dimerization Inhibition proliferation Proliferation RAS_RAF_MEK_ERK->proliferation survival Survival PI3K_AKT->survival invasion Invasion STAT->invasion

Simplified EGFR signaling pathway and the inhibitory action of aminobenzoylpyridine derivatives.

VEGFR_signaling cluster_downstream_vegfr Downstream Signaling Cascades cluster_cellular_response_vegfr Cellular Responses in Endothelial Cells VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 dimerization_vegfr Dimerization & Autophosphorylation VEGFR2->dimerization_vegfr PLCg PLCγ dimerization_vegfr->PLCg PI3K_AKT_vegfr PI3K-AKT Pathway dimerization_vegfr->PI3K_AKT_vegfr inhibitor_vegfr Aminobenzoylpyridine Derivative inhibitor_vegfr->dimerization_vegfr Inhibition RAS_MAPK_vegfr RAS-MAPK Pathway PLCg->RAS_MAPK_vegfr permeability_vegfr Vascular Permeability PLCg->permeability_vegfr survival_vegfr Survival PI3K_AKT_vegfr->survival_vegfr proliferation_vegfr Proliferation RAS_MAPK_vegfr->proliferation_vegfr migration_vegfr Migration RAS_MAPK_vegfr->migration_vegfr

Simplified VEGFR-2 signaling pathway in angiogenesis and its inhibition.

References

In-Depth Technical Guide: Safety and Handling of (2-aminophenyl)-pyridin-2-ylmethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2-aminophenyl)-pyridin-2-ylmethanone (CAS No. 42471-56-7), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific toxicological data for this exact compound, this document combines available safety information with established protocols for handling structurally related hazardous chemicals, such as aromatic amines and pyridyl ketones.

Chemical and Physical Properties

(2-aminophenyl)-pyridin-2-ylmethanone is a yellow solid that is known to be hygroscopic.

PropertyValue
CAS Number 42471-56-7
Molecular Formula C₁₂H₁₀N₂O
Molecular Weight 198.22 g/mol
Appearance Yellow Solid
Melting Point 153-155 °C
Stability Hygroscopic

Hazard Identification and Classification

Based on available supplier safety information, (2-aminophenyl)-pyridin-2-ylmethanone is classified as a hazardous substance.

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

Signal Word: Warning

Hazards of Structurally Related Compounds

The toxicological profile of (2-aminophenyl)-pyridin-2-ylmethanone is not extensively documented. Therefore, it is prudent to consider the hazards associated with its structural components: aromatic amines and pyridyl ketones.

  • Aromatic Amines: This class of compounds is known for potential carcinogenicity, mutagenicity, and toxicity. Occupational exposure to aromatic amines has been linked to adverse health effects.

  • Pyridine and Derivatives: Pyridine and its derivatives can cause local irritation to the skin and eyes. Absorption through the skin can lead to systemic effects similar to those of inhalation, including neurological symptoms.

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following precautions are recommended:

Engineering Controls
  • Ventilation: Handle in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Containment: For larger quantities or high-energy operations (e.g., grinding), a glove box or other containment solutions should be considered.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before and during use.

    • Lab Coat: A lab coat or chemical-resistant apron must be worn.

  • Respiratory Protection: For operations where inhalation risk is high and engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Hygiene Practices
  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.

  • Do not eat, drink, or smoke in areas where this chemical is handled.

Storage and Disposal

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon, nitrogen) is recommended. Protect from light.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols for Safety Assessment

While specific toxicological studies for (2-aminophenyl)-pyridin-2-ylmethanone are not publicly available, the following standard OECD guidelines would be employed to assess its safety profile.

Acute Oral Toxicity (OECD Guideline 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Principle: A stepwise procedure is used with a limited number of animals. The outcome of dosing at a particular level determines the dose for the next animal.

  • Animal Model: Typically, rats or mice are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The substance is administered orally by gavage in a single dose.

    • Animals are observed for signs of toxicity and mortality over a 14-day period.

    • The LD50 is estimated based on the observed outcomes.

Acute Dermal Toxicity (OECD Guideline 402)

This guideline assesses the potential for a substance to cause toxicity upon dermal application.

  • Principle: The substance is applied to a small, shaved area of the skin of the test animal.

  • Animal Model: Rats, rabbits, or guinea pigs are commonly used.

  • Procedure:

    • The test substance is applied uniformly over the prepared skin area and held in contact with a porous gauze dressing.

    • The exposure period is typically 24 hours.

    • Animals are observed for signs of toxicity and skin reactions for at least 14 days.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

  • Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model.

  • Methodology:

    • The RhE tissue is exposed to the test substance for a defined period.

    • Cell viability is then measured, typically using the MTT assay.

    • A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Logical Relationships and Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling of (2-aminophenyl)-pyridin-2-ylmethanone.

G cluster_0 Risk Assessment and Preparation cluster_1 Handling Procedure cluster_2 Post-Handling Review SDS and\nChemical Properties Review SDS and Chemical Properties Identify Potential Hazards\n(Toxicity, Hygroscopicity) Identify Potential Hazards (Toxicity, Hygroscopicity) Review SDS and\nChemical Properties->Identify Potential Hazards\n(Toxicity, Hygroscopicity) Select Appropriate PPE\n(Gloves, Goggles, Lab Coat) Select Appropriate PPE (Gloves, Goggles, Lab Coat) Identify Potential Hazards\n(Toxicity, Hygroscopicity)->Select Appropriate PPE\n(Gloves, Goggles, Lab Coat) Prepare Engineering Controls\n(Fume Hood, Ventilated Area) Prepare Engineering Controls (Fume Hood, Ventilated Area) Select Appropriate PPE\n(Gloves, Goggles, Lab Coat)->Prepare Engineering Controls\n(Fume Hood, Ventilated Area) Weighing and Transfer Weighing and Transfer Use in a Fume Hood Use in a Fume Hood Weighing and Transfer->Use in a Fume Hood Keep Container Tightly Sealed Keep Container Tightly Sealed Use in a Fume Hood->Keep Container Tightly Sealed Clean Up Spills Immediately Clean Up Spills Immediately Keep Container Tightly Sealed->Clean Up Spills Immediately Decontaminate Work Area Decontaminate Work Area Properly Dispose of Waste Properly Dispose of Waste Decontaminate Work Area->Properly Dispose of Waste Remove and Dispose of PPE Correctly Remove and Dispose of PPE Correctly Properly Dispose of Waste->Remove and Dispose of PPE Correctly Wash Hands Thoroughly Wash Hands Thoroughly Remove and Dispose of PPE Correctly->Wash Hands Thoroughly Risk Assessment and Preparation Risk Assessment and Preparation Handling Procedure Handling Procedure Post-Handling Post-Handling

Caption: General laboratory workflow for handling (2-aminophenyl)-pyridin-2-ylmethanone.

G cluster_0 Exposure Event cluster_1 Immediate Action cluster_2 Medical Attention Inhalation Inhalation Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Skin Contact Skin Contact Remove Contaminated Clothing Remove Contaminated Clothing Skin Contact->Remove Contaminated Clothing Eye Contact Eye Contact Flush Eyes with Water Flush Eyes with Water Eye Contact->Flush Eyes with Water Ingestion Ingestion Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Provide Oxygen if Needed Provide Oxygen if Needed Move to Fresh Air->Provide Oxygen if Needed Seek Immediate Medical Attention Seek Immediate Medical Attention Provide Oxygen if Needed->Seek Immediate Medical Attention Wash with Soap and Water Wash with Soap and Water Remove Contaminated Clothing->Wash with Soap and Water Wash with Soap and Water->Seek Immediate Medical Attention Remove Contact Lenses Remove Contact Lenses Flush Eyes with Water->Remove Contact Lenses Remove Contact Lenses->Seek Immediate Medical Attention Do NOT Induce Vomiting Do NOT Induce Vomiting Rinse Mouth->Do NOT Induce Vomiting Do NOT Induce Vomiting->Seek Immediate Medical Attention

Caption: First aid response workflow for exposure to (2-aminophenyl)-pyridin-2-ylmethanone.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. All personnel handling this chemical should be adequately trained and should consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier. All laboratory operations should be conducted in accordance with established safety protocols and regulations.

Methodological & Application

Application Notes and Protocols: Synthesis of Quinazolines from 2-(2-Aminobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities, including potent anti-cancer properties. This document provides a detailed protocol for the synthesis of quinazolines from 2-(2-aminobenzoyl)pyridine via a ruthenium-catalyzed dehydrogenative coupling reaction. The application notes include an overview of the biological significance of quinazolines, particularly as Epidermal Growth Factor Receptor (EGFR) inhibitors, a detailed experimental protocol, and a summary of expected yields based on related syntheses.

Introduction

Quinazolines are a class of heterocyclic aromatic organic compounds composed of a benzene ring fused to a pyrimidine ring. This scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-hypertensive properties. A significant number of clinically approved and investigational drugs feature the quinazoline core, highlighting its therapeutic importance.

One of the most prominent applications of quinazoline derivatives is in the development of tyrosine kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a key regulator of cellular processes such as proliferation, differentiation, and survival.[2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, have demonstrated significant clinical success in the treatment of non-small cell lung cancer (NSCLC).[5] These inhibitors typically function by competing with ATP for the binding site in the intracellular kinase domain of EGFR, thereby blocking the downstream signaling pathways that lead to tumor growth and survival.[6][7]

The synthesis of quinazolines is a pivotal step in the discovery of new and more effective therapeutic agents. The protocol detailed below describes a robust and efficient method for the synthesis of quinazolines starting from this compound, a readily available starting material.

Experimental Protocol: Ruthenium-Catalyzed Synthesis of 2-(Pyridin-2-yl)-4-aryl-quinazolines

This protocol is based on the general procedure for the ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines.

Materials:

  • This compound

  • Substituted benzylamine (e.g., benzylamine, 4-methoxybenzylamine)

  • [(C6H6)(PCy3)(CO)RuH]+BF4– (Ruthenium catalyst)

  • 4-(1,1-Dimethylethyl)-1,2-benzenediol (Ligand)

  • 1,4-Dioxane (anhydrous)

  • Schlenk tube or a sealable reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the ruthenium catalyst (0.015 mmol, 3 mol%) and the ligand (0.05 mmol, 10 mol%) to a Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reactants: To the Schlenk tube, add this compound (0.5 mmol, 1.0 equiv.) and the substituted benzylamine (0.6 mmol, 1.2 equiv.).

  • Addition of Solvent: Add anhydrous 1,4-dioxane (2.0 mL) to the reaction mixture.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated heating block or oil bath at 140 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired quinazoline product.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the expected yields for the synthesis of various quinazoline derivatives from different 2-aminophenyl ketones and amines, based on the ruthenium-catalyzed method. This data provides a reference for the expected outcome of the synthesis with this compound.

Entry2-Aminophenyl KetoneAmineProductYield (%)
12-AminobenzophenoneBenzylamine2,4-Diphenylquinazoline92
22-Amino-5-chlorobenzophenoneBenzylamine6-Chloro-2,4-diphenylquinazoline88
32-Amino-4-methylacetophenoneBenzylamine2-Methyl-4-phenyl-7-methylquinazoline85
42-Aminobenzophenone4-Methoxybenzylamine2-(4-Methoxyphenyl)-4-phenylquinazoline90
52-AminobenzophenonePhenethylamine2-Phenethyl-4-phenylquinazoline78

Table 1: Representative yields of quinazolines synthesized via ruthenium-catalyzed dehydrogenative coupling.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of quinazolines from this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start add_reagents Add this compound, Benzylamine, Ru-catalyst, and Ligand to Schlenk Tube start->add_reagents Inert Atmosphere add_solvent Add Anhydrous 1,4-Dioxane add_reagents->add_solvent heat Heat at 140°C (12-24h) add_solvent->heat cool Cool to RT heat->cool evaporate Evaporate Solvent cool->evaporate chromatography Column Chromatography evaporate->chromatography end Pure Quinazoline Product chromatography->end

Caption: Experimental workflow for the synthesis of quinazolines.

EGFR Signaling Pathway and Inhibition by Quinazolines

This diagram depicts a simplified EGFR signaling pathway and illustrates the mechanism of action of quinazoline-based inhibitors.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response EGFR EGFR EGFR->EGFR Dimerization & Autophosphorylation ADP ADP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates ATP ATP ATP->EGFR Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes Transcription->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits ATP Binding EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and its inhibition by quinazolines.

Conclusion

The ruthenium-catalyzed dehydrogenative coupling of this compound with various amines offers an efficient and direct route to novel quinazoline derivatives. These compounds are of high interest for their potential as therapeutic agents, particularly as EGFR inhibitors for cancer therapy. The provided protocol and application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the synthesis and exploration of new quinazoline-based drug candidates. Further studies to optimize the reaction conditions for specific substrates and to evaluate the biological activity of the synthesized compounds are encouraged.

References

Application Notes and Protocols: 2-(2-Aminobenzoyl)pyridine as a Precursor for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 2-(2-Aminobenzoyl)pyridine. This precursor offers a versatile scaffold for the development of novel probes for bioimaging and sensing applications.

Introduction

This compound is a valuable starting material for the synthesis of various heterocyclic compounds that exhibit fluorescence. Its unique structure, featuring a 2-aminobenzoyl moiety linked to a pyridine ring, allows for the construction of diverse fluorophores, including quinazolinones and acridones. These derivatives have shown promise as fluorescent probes for detecting specific analytes, imaging cellular components, and monitoring biological processes.

Synthetic Pathways from this compound

The primary synthetic routes to fluorescent probes from this compound involve cyclization and condensation reactions to form extended aromatic systems. The two main classes of fluorescent probes that can be synthesized are based on the quinazolinone and acridone scaffolds.

Synthesis of Quinazolinone-Based Fluorescent Probes

Quinazolinones are a class of heterocyclic compounds known for their wide range of biological activities and favorable photophysical properties. The synthesis of 4(3H)-quinazolinones from this compound can be achieved through condensation with various reagents.

cluster_synthesis Synthesis of Quinazolinone Probes Precursor This compound Cyclization Condensation/ Cyclization Precursor->Cyclization Reagent Ammonia, Amine, or Amide derivative Reagent->Cyclization Product Quinazolinone-based Fluorescent Probe Cyclization->Product

Synthesis of Quinazolinone Probes.
Synthesis of Acridone-Based Fluorescent Probes

Acridone derivatives are another important class of fluorophores characterized by their rigid, planar structure, which often leads to high fluorescence quantum yields. The synthesis of acridones from this compound can be accomplished through an intramolecular cyclization, such as an Ullmann-type condensation.

cluster_synthesis Synthesis of Acridone Probes Precursor This compound Intramolecular_Cyclization Intramolecular Cyclization (e.g., Ullmann Condensation) Precursor->Intramolecular_Cyclization Product Acridone-based Fluorescent Probe Intramolecular_Cyclization->Product cluster_workflow Live-Cell Imaging Workflow Cell_Culture 1. Cell Seeding Seed cells in a glass-bottom dish or chamber slide. Probe_Loading 2. Probe Incubation Incubate cells with the fluorescent probe at an optimized concentration and duration. Cell_Culture->Probe_Loading Washing 3. Washing Wash cells with fresh medium or buffer to remove excess probe. Probe_Loading->Washing Imaging 4. Fluorescence Microscopy Image the cells using a fluorescence microscope with appropriate filter sets. Washing->Imaging Analysis 5. Image Analysis Analyze the acquired images to quantify fluorescence intensity and localization. Imaging->Analysis cluster_signaling "Turn-On" Fluorescent Probe Signaling Probe_Off Non-fluorescent Probe (Quenched state) Reaction Specific Reaction Probe_Off->Reaction Analyte Target Analyte (e.g., enzyme, ROS) Analyte->Reaction Probe_On Fluorescent Product (Emits light) Reaction->Probe_On Detection Fluorescence Detection Probe_On->Detection

Synthesis of a Key Batracylin Intermediate: 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals can utilize the following detailed protocol for the synthesis of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, a crucial intermediate in the synthesis of the potent anti-cancer agent, batracylin. This document provides a comprehensive, step-by-step methodology, a summary of quantitative data, and a visual workflow to ensure reproducibility and clarity in the laboratory setting.

Experimental Protocol

This protocol outlines a two-step synthesis process starting from commercially available 4,6-dichloro-5-nitropyrimidine.

Step 1: Synthesis of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine

The initial step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms on the pyrimidine ring is displaced by N-methylaniline.

Materials and Reagents:

  • 4,6-dichloro-5-nitropyrimidine

  • N-methylbenzenamine (N-methylaniline)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 4,6-dichloro-5-nitropyrimidine (5.20 g, 27 mmol) in anhydrous THF (20 mL).

  • To this solution, add N-methylbenzenamine (3.2 mL, 32 mmol) and triethylamine (7.6 mL, 54 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • After the reaction is complete, concentrate the mixture in vacuo to remove the THF.

  • Dilute the residue with water and extract the product with ethyl acetate.

  • Wash the organic phase sequentially with 1 M HCl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude solid product.

  • Recrystallize the crude product from methanol to yield pure 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine as a yellow solid.[1]

Step 2: Synthesis of 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine

The second step involves the reduction of the nitro group to an amine, yielding the diamine derivative.

Materials and Reagents:

  • 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine

  • Ethanol

  • Water

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Celite

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • Dissolve 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (4.36 g, 16.5 mmol) in a mixture of ethanol (59.0 mL) and water (17.0 mL).

  • To this solution, add iron powder (2.8 g, 50 mmol) and ammonium chloride (0.56 g, 10.0 mmol).

  • Stir the mixture under reflux for 5 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate in vacuo.

  • Extract the residue with ethyl acetate.

  • Wash the organic extract with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography (elution with 9% EtOAc in petroleum ether followed by 20% EtOAc in petroleum ether) to obtain 6-chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine as a white solid.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of the batracylin intermediate and its precursor.

CompoundStarting MaterialReagentsSolvent(s)Reaction TimeYieldMelting Point
6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine4,6-dichloro-5-nitropyrimidine (5.20 g)N-methylbenzenamine, TriethylamineAnhydrous THFOvernight80%133.5-135.5 °C
6-chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (4.36 g)Iron powder, Ammonium chlorideEthanol, Water5 hours80%81.0-83.0 °C

Visualization

The following diagram illustrates the synthetic workflow for the preparation of the batracylin intermediate.

Synthesis_Workflow Start 4,6-dichloro-5-nitropyrimidine Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Reagent1 N-methylaniline, TEA, THF Reagent1->Step1 Intermediate 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine Step1->Intermediate Yield: 80% Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Reagent2 Fe, NH4Cl, EtOH/H2O Reagent2->Step2 Product 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine Step2->Product Yield: 80%

Caption: Synthetic workflow for the batracylin intermediate.

References

Application Notes: Synthesizing N-Heterocycles from 2-Aminobenzoylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of medicinally relevant N-heterocycles, such as quinazolines and quinolines, using 2-aminobenzoylpyridines and their analogs (2-aminobenzamides) as versatile starting materials. The methodologies presented are selected for their efficiency, substrate scope, and adaptability in a research and development setting.

Method 1: Synthesis of Quinazolin-4(3H)-ones via Oxidative Cyclization

This protocol describes a transition-metal-free method for synthesizing quinazolin-4(3H)-ones through the oxidative cyclization of 2-aminobenzamides with styrenes. This approach is noted for its operational simplicity and use of readily available reagents. The reaction proceeds via an in situ formation of an aldehyde from the styrene, which then condenses with the 2-aminobenzamide.

Reaction Workflow

G cluster_workflow Oxidative Cyclization Workflow start 2-Aminobenzoylpyridine (or 2-Aminobenzamide) reagents Styrene Derivative p-TsOH, DMSO start->reagents Mix heating Heat in Pressure Tube reagents->heating Seal & Heat workup Aqueous Workup & Extraction heating->workup Cool purification Column Chromatography workup->purification product Quinazolin-4(3H)-one Product purification->product

Caption: Workflow for the synthesis of Quinazolin-4(3H)-ones.

Quantitative Data Summary

The following table summarizes the reaction outcomes for the synthesis of various quinazolin-4(3H)-one derivatives from 2-aminobenzamides and styrenes, demonstrating the scope of the reaction.

Entry2-Aminobenzamide SubstituentStyrene SubstituentTime (h)Yield (%)
1HH1285
25-BrH1289
35-ClH1487
4H4-Me1282
5H4-Cl1488
65-NO₂H1875

Data adapted from analogous reactions with 2-aminobenzamides.

Detailed Experimental Protocol

Materials:

  • Substituted 2-aminobenzoylpyridine or 2-aminobenzamide (1.0 mmol)

  • Substituted styrene (2.0 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.66 mmol, 114 mg)

  • Dimethyl sulfoxide (DMSO) (2 mL)

  • Ace-pressure tube with a stirring bar

  • Ethyl acetate, brine, and anhydrous sodium sulfate for workup

  • Silica gel for column chromatography

Procedure:

  • To an Ace-pressure tube equipped with a magnetic stirring bar, add the 2-aminobenzoylpyridine derivative (1.0 mmol), the styrene derivative (2.0 mmol), DMSO (2 mL), and p-TsOH (0.66 mmol).[1]

  • Seal the pressure tube tightly and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for the time indicated in the data table (typically 12-18 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography (using a hexane-ethyl acetate gradient) to yield the pure quinazolin-4(3H)-one derivative.

Method 2: Friedländer Annulation for Quinolines

The Friedländer synthesis is a classic and effective method for constructing the quinoline core. The reaction involves the condensation of a 2-aminoaryl ketone, such as a 2-aminobenzoylpyridine, with a compound containing a reactive α-methylene group (e.g., a ketone or β-diketone), typically under acidic or basic catalysis.

Reaction Mechanism Overview

G cluster_mechanism Friedländer Annulation Mechanism Reactants 2-Aminobenzoylpyridine + α-Methylene Ketone Step1 Aldol Condensation (or Schiff Base Formation) Reactants->Step1 Acid or Base Catalyst Intermediate Enone or Imine Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Cyclized_Int Cyclized Intermediate Step2->Cyclized_Int Step3 Dehydration (Aromatization) Cyclized_Int->Step3 -H₂O Product Substituted Quinoline Step3->Product

Caption: Generalized mechanism of the Friedländer quinoline synthesis.[2][3]

Quantitative Data Summary

The following table presents data for the Friedländer synthesis of polysubstituted quinolines from various 2-aminoaryl ketones and α-methylene ketones under solvent-free conditions using Cs₂.₅H₀.₅PW₁₂O₄₀ as a catalyst.

Entry2-Aminoaryl Ketoneα-Methylene KetoneTemp (°C)Time (min)Yield (%)
12-AminobenzophenoneEthyl acetoacetate1002096
22-Amino-5-chlorobenzophenoneEthyl acetoacetate1002595
32-AminobenzophenoneAcetylacetone1002094
42-AminoacetophenoneCyclohexanone1003090
52-Amino-5-nitroacetophenoneDimedone1003588

Data adapted from a study on Friedländer annulation using a heteropoly acid catalyst.[4]

Detailed Experimental Protocol

Materials:

  • 2-Aminobenzoylpyridine or other 2-aminoaryl ketone (1.0 mmol)

  • α-Methylene ketone (e.g., ethyl acetoacetate, acetylacetone) (1.2 mmol)

  • Catalyst (e.g., p-TsOH, Iodine, or a reusable solid acid like Cs₂.₅H₀.₅PW₁₂O₄₀) (catalytic amount, e.g., 10 mol%)

  • Solvent (e.g., ethanol, or solvent-free conditions)

  • Round-bottom flask with reflux condenser

  • Silica gel for purification

Procedure:

  • In a round-bottom flask, combine the 2-aminobenzoylpyridine (1.0 mmol), the α-methylene ketone (1.2 mmol), and the chosen catalyst.

  • For solvent-free conditions, ensure the reactants are well-mixed. For solvent-based reactions, add the appropriate solvent (e.g., 5 mL of ethanol).

  • Attach a reflux condenser and heat the mixture in an oil bath to the specified temperature (e.g., 100 °C or reflux).[4]

  • Stir the reaction for the required time (20-35 minutes for the specified catalyst, may be longer for others).[4] Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the reaction was solvent-free, dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure substituted quinoline.

References

Application Note: Quantification of 2-(2-Aminobenzoyl)pyridine by RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of 2-(2-Aminobenzoyl)pyridine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is detailed below. This method provides a robust starting point for researchers, scientists, and drug development professionals for the quantification of this compound.

Introduction

This compound is a chemical intermediate of interest in pharmaceutical synthesis and impurity profiling. A reliable and accurate analytical method for its quantification is crucial for quality control and research purposes. This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The proposed method is based on established principles for the analysis of related pyridine derivatives and is intended as a validated starting point for routine analysis.

Chromatographic Conditions

A summary of the proposed HPLC conditions is provided in Table 1. A C18 stationary phase is selected to provide sufficient retention and separation of the analyte from potential impurities. The mobile phase, consisting of a phosphate buffer and methanol, allows for good peak shape and elution. UV detection is employed for quantification, with the wavelength selected to maximize sensitivity based on the chromophores present in the molecule.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Phosphate Buffer (pH 7.0) : Methanol (90:10, v/v)[1]
Flow Rate 0.5 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 35 °C[1]
Detector UV-Vis
Detection Wavelength 280 nm[1]
Run Time Approximately 10 minutes

Method Validation

To ensure the reliability of the analytical method, a comprehensive validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0%
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined.Signal-to-Noise ratio of 10:1
Specificity The ability to assess the analyte in the presence of components that may be expected to be present.No interference from blank and placebo at the retention time of the analyte.
Robustness The capacity to remain unaffected by small, but deliberate variations in method parameters.RSD ≤ 2.0% for varied parameters (e.g., flow rate, temperature).

Experimental Protocols

1. Preparation of Solutions

  • Mobile Phase Preparation (Phosphate Buffer pH 7.0 : Methanol, 90:10):

    • Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water.

    • Adjust the pH to 7.0 with a suitable base (e.g., 1 M potassium hydroxide).

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix 900 mL of the filtered buffer with 100 mL of HPLC-grade methanol.

    • Degas the mobile phase by sonication or helium sparging before use.

  • Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the standard to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

2. Sample Preparation

The sample preparation will depend on the matrix. For a drug substance:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardStock Standard Stock Solution Calibration Calibration Standards StandardStock->Calibration Injection Injection of Standards & Samples Calibration->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition CalibrationCurve Calibration Curve Construction DataAcquisition->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Logical_Relationship Analyte This compound Method RP-HPLC Method Analyte->Method is quantified by Validation Method Validation (ICH Guidelines) Method->Validation is validated by Result Accurate & Precise Quantification Validation->Result ensures

Caption: Logical relationship between the analyte, method, validation, and desired outcome.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-Arylquinazolines from 2-Aminobenzophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-arylquinazolines, valuable scaffolds in medicinal chemistry, starting from readily available 2-aminobenzophenones. While a direct one-pot palladium-catalyzed conversion is not widely established, a highly efficient two-step synthesis is presented. This method involves the initial cyclization of 2-aminobenzophenones to form a 2-arylquinazolin-4(3H)-one intermediate, followed by a palladium-catalyzed arylation to yield the target 4-arylquinazoline.

Synthetic Strategy Overview

The synthesis is divided into two key stages:

  • Step 1: Cyclization to 2-Arylquinazolin-4(3H)-one. This step involves the condensation of a 2-aminobenzophenone with a suitable nitrogen source, such as formamide or urea, to construct the pyrimidinone ring of the quinazolinone core. This reaction is often facilitated by microwave irradiation to reduce reaction times and improve yields.

  • Step 2: Palladium-Catalyzed C4-Arylation. The resulting 2-arylquinazolin-4(3H)-one undergoes a palladium-catalyzed cross-coupling reaction with an arylboronic acid at the C4 position to introduce the desired aryl group, affording the final 4-arylquinazoline product.

Experimental Protocols

Step 1: Synthesis of 2-Phenylquinazolin-4(3H)-one from 2-Aminobenzophenone

This protocol is adapted from established methods for quinazolinone synthesis from 2-aminobenzamides and can be effectively applied to 2-aminobenzophenones.

Materials:

  • 2-Aminobenzophenone

  • Urea

  • Thiourea (for 2-mercapto intermediate)

  • Formamide

  • Microwave synthesis vial

  • Microwave reactor

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a 10 mL microwave synthesis vial, combine 2-aminobenzophenone (1.0 mmol), and urea (2.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 20-30 minutes.

  • After cooling, the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure 2-phenylquinazolin-4(3H)-one.

Step 2: Palladium-Catalyzed Synthesis of 4-Aryl-2-phenylquinazolines

This protocol details the palladium-catalyzed arylation of the 2-phenylquinazolin-4(3H)-one intermediate.[1]

Materials:

  • 2-Phenylquinazolin-4(3H)-one

  • Arylboronic acid

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a Schlenk tube under an inert atmosphere, add 2-phenylquinazolin-4(3H)-one (1.0 mmol), the desired arylboronic acid (1.5 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

  • Add a mixture of THF and water (20:1, 5 mL).

  • Seal the tube and heat the reaction mixture at 60 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-phenylquinazoline.

Data Presentation

Table 1: Reaction Conditions for Palladium-Catalyzed C4-Arylation of 2-Phenylquinazolin-4(3H)-one [1]

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (3)K₂CO₃THF/H₂O (20:1)601885-95
2Pd(OAc)₂ (5)Cs₂CO₃Dioxane802470-80
3Pd(dppf)Cl₂ (3)Na₂CO₃Toluene1001680-90

Yields are representative and may vary depending on the specific arylboronic acid used.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Palladium-Catalyzed Arylation start 2-Aminobenzophenone intermediate 2-Phenylquinazolin-4(3H)-one start->intermediate Microwave Irradiation reagent1 Urea / Formamide reagent1->intermediate product 4-Aryl-2-phenylquinazoline intermediate->product THF/H₂O, 60 °C reagent2 Arylboronic Acid reagent2->product catalyst PdCl₂(PPh₃)₂ / K₂CO₃ catalyst->product

Caption: Two-step synthesis of 4-arylquinazolines.

Reaction_Mechanism cluster_catalytic_cycle Palladium Catalytic Cycle pd0 Pd(0)L₂ pd_oad Ar-Pd(II)-X(L₂) pd0->pd_oad Oxidative Addition pd_trans Ar-Pd(II)-Ar'(L₂) pd_oad->pd_trans Transmetalation pd_trans->pd0 product 4-Arylquinazoline pd_trans->product Reductive Elimination quinazolinone Quinazolinone-OTf quinazolinone->pd_oad boronic_acid Ar'B(OH)₂ boronic_acid->pd_trans base Base base->pd_trans

Caption: Proposed mechanism for Pd-catalyzed arylation.

References

Application Notes and Protocols: Synthesis of Bromazepam from 2-(2-Amino-5-bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of Bromazepam, a potent benzodiazepine, utilizing 2-(2-Amino-5-bromobenzoyl)pyridine as the key starting material. The protocol outlines a two-step process involving the formation of an N-bromoacetyl intermediate followed by an intramolecular cyclization to yield the final product. This document includes comprehensive experimental procedures, quantitative data, and visual representations of the synthetic pathway and workflow to aid in research and development.

Introduction

Bromazepam is a high-potency benzodiazepine derivative with significant anxiolytic, sedative, and muscle-relaxant properties. Its synthesis is a topic of considerable interest in medicinal and pharmaceutical chemistry. A common and effective synthetic route involves the use of the key intermediate, 2-(2-Amino-5-bromobenzoyl)pyridine. This document details the conversion of this precursor to Bromazepam, providing a robust methodology for laboratory-scale synthesis.

Data Presentation

Table 1: Reactant and Product Quantities for the Synthesis of 2-(2-bromoacetamido-5-bromobenzoyl)pyridine

CompoundMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
2-(2-Amino-5-bromobenzoyl)pyridineC₁₂H₉BrN₂O277.120.145 kg0.523
Bromoacetyl bromideC₂H₂Br₂O201.8646.7 mL0.523
Glacial Acetic AcidC₂H₄O₂60.052.0 L-

Table 2: Physical Properties of Key Compounds

CompoundAppearanceMelting Point (°C)
2-(2-Amino-5-bromobenzoyl)pyridineYellow crystals98-100
2-(2-bromoacetamido-5-bromobenzoyl)pyridine hydrobromideOrange crystals205-206 (dec.)
2-(2-bromoacetamido-5-bromobenzoyl)pyridine-101 (sinters), 103-106 (dec.)

Experimental Protocols

Part 1: Synthesis of 2-(2-bromoacetamido-5-bromobenzoyl)pyridine

This procedure details the N-acylation of 2-(2-Amino-5-bromobenzoyl)pyridine with bromoacetyl bromide.

Materials:

  • 2-(2-Amino-5-bromobenzoyl)pyridine (0.145 kg)

  • Glacial Acetic Acid (2.0 L)

  • Bromoacetyl bromide (46.7 mL)

  • 3 L, 3-necked, round-bottom flask

  • Stirrer

  • Thermometer

  • Dropping funnel

  • Drying tube with anhydrous calcium chloride

  • Ice bath

Procedure:

  • Dissolve 0.145 kg of 2-(2-amino-5-bromobenzoyl)-pyridine in 2.0 liters of glacial acetic acid in the 3-necked flask.[1]

  • Equip the flask with a stirrer, thermometer, and a dropping funnel. Protect the system from moisture with a drying tube.

  • With continuous stirring at room temperature, carefully add 46.7 mL of bromoacetyl bromide through the dropping funnel.[1]

  • After the addition is complete, continue stirring the mixture for two hours at room temperature.

  • Warm the reaction mixture to 40°C and maintain this temperature with stirring for an additional 1.5 hours.[1]

  • Cool the mixture in an ice bath to induce crystallization.

  • Filter the resulting precipitate and wash the residue with glacial acetic acid.

  • Dry the product, 2-(2-bromoacetamido-5-bromobenzoyl)-pyridine hydrobromide, in vacuo over flake potassium hydroxide. The product should be orange crystals with a melting point of 205°-206°C (decomposition).[1]

  • To obtain the free base, stir 0.119 kg of the hydrobromide salt with 1.2 liters of cold water for 3.5 hours.

  • Filter the mixture, wash the residue with cold water, and dry to yield 2-(2-bromoacetamido-5-bromobenzoyl)-pyridine. The product sinters at 101°C and melts with decomposition at 103°-106°C.[1]

Part 2: Synthesis of Bromazepam (7-bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one)

This protocol describes the intramolecular cyclization of the bromoacetamido intermediate to form the benzodiazepine ring of Bromazepam.

Materials:

  • 2-(2-bromoacetamido-5-bromobenzoyl)pyridine

  • Ammonia solution (e.g., ethanolic ammonia)

  • Reaction vessel

  • Heating and stirring apparatus

Procedure: Note: While the direct cyclization of 2-(2-bromoacetamido-5-bromobenzoyl)-pyridine is the logical next step, the provided search results do not offer a specific, detailed protocol for this final transformation into Bromazepam. The following is a generalized procedure based on established benzodiazepine syntheses.

  • Dissolve the 2-(2-bromoacetamido-5-bromobenzoyl)pyridine intermediate in a suitable solvent (e.g., ethanol, pyridine).

  • Add a solution of ammonia (e.g., ethanolic ammonia) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion of the reaction, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., methanol) to obtain Bromazepam.

Visualizations

Bromazepam_Synthesis_Workflow cluster_synthesis Synthesis of 2-(2-bromoacetamido-5-bromobenzoyl)pyridine cluster_cyclization Synthesis of Bromazepam start Dissolve 2-(2-Amino-5-bromobenzoyl)pyridine in Glacial Acetic Acid add_br Add Bromoacetyl Bromide start->add_br react_rt Stir at Room Temperature (2h) add_br->react_rt react_40c Warm to 40°C (1.5h) react_rt->react_40c crystallize Cool and Crystallize react_40c->crystallize filter_dry Filter and Dry crystallize->filter_dry free_base Convert to Free Base filter_dry->free_base dissolve_intermediate Dissolve Intermediate free_base->dissolve_intermediate add_ammonia Add Ammonia Solution dissolve_intermediate->add_ammonia reflux Heat to Reflux add_ammonia->reflux purify Cool, Evaporate, and Recrystallize reflux->purify product Bromazepam purify->product

Caption: Experimental workflow for the synthesis of Bromazepam.

Bromazepam_Synthesis_Pathway reactant 2-(2-Amino-5-bromobenzoyl)pyridine intermediate 2-(2-bromoacetamido-5-bromobenzoyl)pyridine reactant->intermediate N-Acylation reagent1 Bromoacetyl Bromide (in Acetic Acid) product Bromazepam intermediate->product Intramolecular Cyclization reagent2 Ammonia

Caption: Chemical pathway for Bromazepam synthesis.

References

Application Notes and Protocols for Fluorescent Sensors Based on 2-(2-aminophenyl)imidazo[1,5-a]pyridine and Related Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and utilization of fluorescent sensors derived from the 2-(2-aminophenyl)imidazo[1,5-a]pyridine scaffold. The protocols and data presented herein are intended to guide researchers in the synthesis, characterization, and application of these versatile fluorescent probes for the detection of various analytes, including hazardous gases, metal ions, and changes in the microenvironment.

Application 1: "Turn-On" Fluorescent Detection of Phosgene

A highly sensitive and selective fluorescent probe, PMPY-NH2, based on the 2-(2-aminophenyl)imidazo[1,5-a]pyridine core, has been developed for the rapid detection of phosgene, a highly toxic gas. The probe itself exhibits weak fluorescence, but upon reaction with phosgene, it forms a rigid, four-ring-fused structure with a significantly enhanced fluorescence quantum yield, resulting in a "turn-on" response.[1][2]

Signaling Pathway

The detection mechanism involves a cyclization reaction between the PMPY-NH2 probe and phosgene. The amino group and the imidazole nitrogen of the probe react with phosgene to form a new, highly fluorescent cyclic product. This process restricts intramolecular rotation, leading to a significant increase in fluorescence intensity.

phosgene_detection PMPY_NH2 PMPY-NH2 (Weakly Fluorescent) Reaction + PMPY_NH2->Reaction Phosgene Phosgene (COCl2) Phosgene->Reaction Cyclic_Product Cyclic Product (Highly Fluorescent) Reaction->Cyclic_Product Cyclization

Figure 1: Signaling pathway for phosgene detection.
Quantitative Data

ParameterPMPY-NH2 (Probe)PMPY-Phos (Product)Reference
Excitation Wavelength~302 nm~375 nm[1]
Emission Wavelength~505 nm (weak, green)~455 nm (strong, blue)[1][2]
Quantum YieldLowHigh[1]
Detection Limit2.68 nM-[1]
Response Time< 2 minutes-
Experimental Protocols

Synthesis of PMPY-NH2 Probe:

A detailed multi-step synthesis is typically required, starting from commercially available precursors. The final step involves the reduction of a nitro-group precursor (PMPY-NO2) to the amino-group of the final probe (PMPY-NH2).

General Protocol for Phosgene Detection in Solution:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the PMPY-NH2 probe (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of a phosgene equivalent, such as triphosgene, in an anhydrous solvent (e.g., acetonitrile).

  • Fluorometric Assay:

    • In a quartz cuvette, add the desired buffer solution (e.g., PBS).

    • Add an aliquot of the PMPY-NH2 stock solution to a final concentration of 10 µM.

    • Record the initial fluorescence spectrum.

    • Add varying concentrations of the phosgene solution to the cuvette.

    • After a short incubation period (e.g., 2 minutes), record the fluorescence emission spectra.

    • The fluorescence intensity at ~455 nm will increase with increasing phosgene concentration.

Workflow for Gaseous Phosgene Detection:

gaseous_phosgene_detection_workflow start Start prepare_strip Prepare Test Strip (Impregnate with PMPY-NH2) start->prepare_strip expose_gas Expose to Phosgene Gas prepare_strip->expose_gas observe_color Observe Color Change (Under UV light) expose_gas->observe_color end End observe_color->end

Figure 2: Workflow for gaseous phosgene detection.

Application 2: Fluorescent Sensing of Metal Ions

While the specific 2-(2-aminophenyl)imidazo[1,5-a]pyridine scaffold has been primarily reported for phosgene, related imidazo[1,2-a]pyridine derivatives have shown significant promise for the detection of metal ions such as Fe³⁺ and Hg²⁺. These sensors operate through coordination of the metal ion with heteroatoms in the probe, leading to changes in the electronic properties and, consequently, the fluorescence output.

General Signaling Mechanism

The sensing mechanism typically involves the chelation of the metal ion by the imidazopyridine core and associated functional groups. This interaction can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off") depending on the nature of the metal ion and the sensor design. For instance, the binding of Fe³⁺ can lead to a "turn-on" response, while Hg²⁺ may cause fluorescence quenching.

metal_ion_detection Probe Imidazopyridine Probe Chelation + Probe->Chelation Metal_Ion Metal Ion (e.g., Fe³⁺, Hg²⁺) Metal_Ion->Chelation Complex Probe-Metal Complex Turn_On Fluorescence ON Complex->Turn_On e.g., Fe³⁺ Turn_Off Fluorescence OFF Complex->Turn_Off e.g., Hg²⁺ Chelation->Complex Chelation

Figure 3: General signaling for metal ion detection.
Quantitative Data for a Fused Imidazo[1,2-a]pyridine Sensor

AnalyteResponseDetection Limit (LOD)Reference
Fe³⁺"Turn-on"4.0 ppb[3]
Hg²⁺"Turn-off"1.0 ppb[3]
Experimental Protocol for Metal Ion Detection
  • Probe Synthesis: Synthesize the desired imidazopyridine-based probe following established literature procedures.

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., aqueous-ethanol mixture).

    • Prepare stock solutions of various metal ions of interest from their salt forms (e.g., chlorides or nitrates) in deionized water.

  • Fluorescence Titration:

    • To a solution of the probe in a cuvette, incrementally add aliquots of the metal ion stock solution.

    • After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.

    • Plot the change in fluorescence intensity against the concentration of the metal ion to determine the detection limit and binding affinity.

  • Selectivity Studies:

    • Perform the fluorescence measurement of the probe in the presence of the target metal ion and a series of potentially interfering metal ions to assess the selectivity.

Application 3: Probing Microenvironment Changes (Viscosity)

The fluorescence properties of certain imidazo[1,5-a]pyridine derivatives can be sensitive to the polarity and viscosity of their microenvironment. These "molecular rotors" exhibit low fluorescence in low-viscosity solvents due to energy dissipation through intramolecular rotation. In viscous environments, this rotation is hindered, leading to a significant increase in fluorescence quantum yield.

Logical Relationship for Viscosity Sensing

viscosity_sensing low_viscosity Low Viscosity Environment rotation_free Free Intramolecular Rotation low_viscosity->rotation_free high_viscosity High Viscosity Environment rotation_hindered Hindered Intramolecular Rotation high_viscosity->rotation_hindered low_fluorescence Low Fluorescence rotation_free->low_fluorescence Energy Dissipation high_fluorescence High Fluorescence rotation_hindered->high_fluorescence Radiative Decay

References

Application Notes and Protocols: Multi-Component Reactions for the Synthesis of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] These derivatives exhibit a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][3] The synthesis of these vital compounds has been significantly advanced by the advent of multi-component reactions (MCRs). MCRs are convergent chemical processes where three or more reactants combine in a single, one-pot operation to form a final product that incorporates substantial portions of all starting materials.[4][5] This approach offers considerable advantages over traditional multi-step syntheses, including higher atom economy, reduced waste, milder reaction conditions, and simplified purification procedures, making it an efficient and environmentally friendly strategy for building molecular diversity in drug discovery pipelines.[4][6]

Key Multi-Component Strategies for 2-Aminopyridine Synthesis

Several MCR strategies have been developed to efficiently access functionalized 2-aminopyridine derivatives. Two prominent examples are a catalyst-free four-component reaction and an enaminone-based three-component synthesis.

  • Four-Component Catalyst-Free Synthesis: This method involves the one-pot reaction of an acetophenone derivative, an aldehyde, malononitrile, and an ammonium salt (like ammonium carbonate or acetate).[4][7] The reaction proceeds efficiently under mild, often solvent-free conditions, providing rapid access to a variety of substituted 2-amino-3-cyanopyridines.[4][5]

  • Three-Component Synthesis from Enaminones: This versatile approach utilizes enaminones, primary amines, and malononitrile.[3][8] The reaction demonstrates high efficiency and flexibility, allowing for the synthesis of a broad range of 2-aminopyridine derivatives by varying the enaminone and primary amine components.[3]

Experimental Workflow and Reaction Mechanism

The general workflow for synthesizing 2-aminopyridine derivatives via MCRs is a streamlined process that emphasizes efficiency from setup to product isolation.

MCR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Downstream Processing cluster_application Application Reactants Select & Mix Starting Materials (e.g., Ketone, Aldehyde, Malononitrile, Amine Source) OnePot One-Pot Multi-Component Reaction Reactants->OnePot Initiate Reaction Workup Work-up & Purification (Filtration/Recrystallization) OnePot->Workup Reaction Complete Analysis Structural Analysis (NMR, IR, MS) Workup->Analysis Screening Biological Screening (e.g., Antimicrobial, Anticancer Assays) Analysis->Screening

Caption: General experimental workflow for MCR-based synthesis of 2-aminopyridines.

The underlying mechanism for many of these reactions involves a cascade of classical organic transformations occurring in a single pot. For example, the three-component synthesis using enaminones follows a proposed pathway involving a Knoevenagel condensation, followed by the addition of the amine and subsequent intramolecular cyclization and aromatization to yield the final pyridine ring.[3]

Reaction_Mechanism cluster_steps Reaction Cascade Reactants Enaminone + Malononitrile + Primary Amine Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Addition Amine Addition to Nitrile Group Knoevenagel->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Aromatization Aromatization (Final Step) Cyclization->Aromatization Product Substituted 2-Aminopyridine Aromatization->Product

Caption: A generalized reaction mechanism for the three-component synthesis.

Experimental Protocols

Protocol 1: Four-Component Catalyst-Free Synthesis of 2-Aminopyridines

This protocol is adapted from a method utilizing an acetophenone, a benzaldehyde derivative, malononitrile, and ammonium carbonate.[4]

Materials:

  • Acetophenone derivative (1.0 mmol)

  • 4-Chlorobenzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium carbonate (1.0 mmol)

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask, combine the acetophenone derivative (0.1 mol), malononitrile (0.1 mol), 4-Cl-benzaldehyde (0.1 mol), and ammonium carbonate (0.1 mol).[4]

  • Stir the mixture vigorously at room temperature under solvent-free conditions. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a solid product will be formed.[4]

  • Allow the mixture to cool to room temperature.

  • Wash the resulting solid several times with diethyl ether to remove any unreacted starting materials and impurities.[4]

  • Dry the purified solid product under vacuum to yield the desired 2-aminopyridine derivative.

  • Confirm the structure of the compound using spectral analysis (e.g., FTIR, ¹H NMR, ¹³C NMR).[4]

Protocol 2: Three-Component Synthesis of 2-Aminopyridines from Enaminones

This protocol is based on the reaction of pre-synthesized enaminones with malononitrile and a primary amine under solvent-free conditions.[3]

Part A: Synthesis of Enaminone Precursor

  • Combine the starting ketone (e.g., acetophenone, 1 mmol) and N,N-dimethylformamide dimethyl acetal (DMFDMA, 1 mmol).[3]

  • Stir the mixture for approximately 5 minutes at room temperature to produce the enaminone.[3]

Part B: Three-Component Reaction

  • To the freshly prepared enaminone (1.0 mmol), add malononitrile (1.0 mmol) and the desired primary amine (e.g., benzylamine, 1.0 mmol).

  • Heat the reaction mixture at 80 °C under solvent-free conditions, monitoring by TLC until the starting materials are consumed.

  • After cooling, purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure 2-aminopyridine derivative.

Data Presentation: Substrate Scope and Yields

The efficiency of MCRs allows for the synthesis of a library of compounds by varying the starting materials. The following table summarizes representative yields for the three-component synthesis of various 2-aminopyridine derivatives.

EntryEnaminone (R¹)Primary Amine (R²)ProductTime (h)Yield (%)
1PhenylBenzyl2-Amino-N-benzyl-4-phenyl-6-(pyrrolidin-1-yl)nicotinamide2495
2Phenyl4-Methylbenzyl2-Amino-N-(4-methylbenzyl)-4-phenyl-6-(pyrrolidin-1-yl)nicotinamide2492
34-ChlorophenylBenzyl2-Amino-N-benzyl-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)nicotinamide2490
44-Chlorophenyl4-Methylbenzyl2-Amino-N-(4-methylbenzyl)-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)nicotinamide2488
54-MethoxyphenylBenzyl2-Amino-N-benzyl-4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)nicotinamide2496
64-Methoxyphenyl4-Methylbenzyl2-Amino-N-(4-methylbenzyl)-4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)nicotinamide2493
(Data adapted from reference[3]. Conditions: Enaminone (1a-c), malononitrile, and primary amine, solvent-free, 80 °C.)

Application in Drug Development: Targeting Kinase and Epigenetic Pathways

2-Aminopyridine derivatives are privileged structures in drug design, frequently targeting key cellular signaling pathways implicated in diseases like cancer. A significant number of these compounds function as inhibitors of protein kinases (e.g., Cyclin-Dependent Kinases, CDKs) and epigenetic modulators (e.g., Histone Deacetylases, HDACs).[9] Co-inhibition of both CDK and HDAC pathways has emerged as a promising strategy to induce synergistic antitumor effects and overcome drug resistance.[9]

Caption: Inhibition of CDK9 and HDAC pathways by a 2-aminopyridine derivative.

As illustrated, HDACs maintain condensed chromatin, repressing tumor suppressor gene transcription. CDKs, such as CDK9, are critical for driving cell cycle progression. A dual-inhibitor 2-aminopyridine derivative can simultaneously block both pathways. This leads to chromatin relaxation and re-expression of suppressor genes, while also halting the cell cycle, ultimately culminating in programmed cell death (apoptosis) in cancer cells.[9]

Conclusion

Multi-component reactions provide a powerful and efficient platform for the synthesis of structurally diverse 2-aminopyridine libraries. The operational simplicity, high yields, and mild conditions associated with MCRs make them ideally suited for applications in medicinal chemistry and drug discovery. The resulting compounds serve as valuable leads for developing novel therapeutics targeting critical disease pathways, underscoring the importance of these synthetic strategies for advancing modern pharmacology.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Aminobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reaction yield in the synthesis of 2-(2-Aminobenzoyl)pyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common route involving an organometallic reagent (like 2-pyridyllithium or a Grignard reagent) and a 2-aminobenzonitrile derivative.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Organometallic Reagent Quality: The quality of the 2-pyridyllithium or 2-pyridyl Grignard reagent is paramount.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried to prevent quenching of the organometallic reagent by moisture.

      • Use anhydrous solvents.

      • If preparing 2-pyridyllithium from 2-bromopyridine and n-butyllithium, ensure the n-butyllithium is properly titrated to determine its exact concentration.

      • Perform the organometallic reagent formation at a low temperature (e.g., -78 °C for n-butyllithium) to minimize side reactions.

  • Reaction Temperature: The addition of the organometallic reagent to the 2-aminobenzonitrile derivative is typically carried out at low temperatures.

    • Troubleshooting: Maintain a reaction temperature between -10°C and -20°C during the addition to prevent side reactions.[1]

  • Incomplete Hydrolysis: The initial product of the reaction is an imine intermediate, which must be hydrolyzed to the desired ketone.

    • Troubleshooting: Ensure complete hydrolysis by adding an aqueous acid (e.g., 2N HCl) and stirring, possibly with gentle warming, until the imine is fully converted.[1]

  • Stoichiometry: The molar ratio of the reactants is crucial.

    • Troubleshooting: Use a slight excess of the 2-pyridyl organometallic reagent to ensure complete consumption of the 2-aminobenzonitrile.

Question: I am observing a significant amount of a side product that is difficult to separate from my desired product. What could it be and how can I minimize its formation?

Answer:

A common side product in this synthesis is a quinazoline derivative.[1]

  • Formation of Quinazoline By-products: These can form from the reaction of the 2-aminobenzonitrile starting material or the intermediate with another molecule of the nitrile.

  • Minimizing Formation:

    • Slow Addition: Add the organometallic reagent to the 2-aminobenzonitrile solution slowly and at a low temperature to favor the desired 1:1 reaction over side reactions.

    • Inverse Addition: Consider adding the 2-aminobenzonitrile solution to the organometallic reagent solution (inverse addition) to maintain a low concentration of the nitrile and disfavor dimerization or polymerization.

  • Removal of Quinazoline By-products:

    • The patent literature describes a method to hydrolyze these by-products back to the desired product.[1] After the initial work-up, the acidic extracts containing the product can be heated to reflux for about an hour to facilitate the hydrolysis of any formed quinazolines.[1]

Question: How can I effectively purify the final this compound product?

Answer:

Purification can be achieved through a combination of techniques.

  • Acid-Base Extraction:

    • After quenching the reaction, perform an extraction with an acidic aqueous solution (e.g., 2N HCl) to move the basic product and any unreacted 2-aminopyridine into the aqueous layer.

    • Wash the organic layer to remove non-basic impurities.

    • Make the aqueous layer basic with a base like ammonium hydroxide to precipitate the product.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as a mixture of methanol and methylene chloride, to obtain a pure crystalline solid.[1]

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexanes is often a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is a typical reaction yield for the synthesis of this compound?

A1: Reported yields can vary depending on the specific reagents and conditions used. Yields in the range of 60-90% have been reported in the patent literature for similar syntheses.[1]

Q2: Can I use a Grignard reagent instead of an organolithium reagent?

A2: Yes, 2-pyridylmagnesium bromide can be used. The reactivity of Grignard reagents is generally lower than that of organolithium reagents, which may necessitate higher reaction temperatures or longer reaction times. The choice may also depend on the functional group tolerance of the specific 2-aminobenzonitrile derivative being used.

Q3: How do I know if my hydrolysis step is complete?

A3: You can monitor the progress of the hydrolysis by thin-layer chromatography (TLC). The imine intermediate will have a different Rf value than the final ketone product. The reaction is complete when the spot corresponding to the imine has disappeared.

Q4: What are the key safety precautions for this synthesis?

A4: Organolithium reagents like n-butyllithium are pyrophoric and react violently with water. All reactions involving these reagents must be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous conditions. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is essential.

Data Presentation

Starting MaterialsReagentSolvent(s)Temperature (°C)Yield (%)Reference
2-Bromopyridine and 2-AminobenzonitrilePhenyllithium/TolueneToluene, Tetrahydrofuran-12 to 2061.5[1]
2-Bromopyridine and 2-Amino-5-bromobenzonitrilePhenyllithium/EtherEther, Toluene-12 to RT67.7[1]
2-Pyridyllithium and 2-Aminobenzonitrile (in situ)n-ButyllithiumEther-10 to 088[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound[1]

  • Preparation of 2-Pyridyllithium:

    • Under a nitrogen atmosphere, a solution of 2-bromopyridine in anhydrous toluene is added dropwise to a solution of phenyllithium in ether/toluene at -10°C to -5°C.

    • The reaction mixture is stirred for an additional 10 minutes at this temperature.

  • Reaction with 2-Aminobenzonitrile:

    • The solution of 2-pyridyllithium is cooled to -12°C.

    • A solution of 2-aminobenzonitrile in anhydrous tetrahydrofuran is added portion-wise, ensuring the temperature does not exceed -8°C.

    • After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature (approximately 20°C).

  • Hydrolysis and Work-up:

    • The reaction mixture is hydrolyzed by the addition of water, followed by concentrated hydrochloric acid. The temperature may rise to 40°C during this step.

    • The aqueous layer is separated and washed with toluene.

    • The organic phase is extracted twice with 2N hydrochloric acid.

    • The combined aqueous extracts are made alkaline by the addition of concentrated aqueous ammonia in the presence of crushed ice.

    • The precipitated product is collected by filtration, washed with water, and dried.

  • Purification:

    • The crude product is recrystallized from a mixture of methanol and methylene chloride to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Main Reaction cluster_workup Work-up and Purification reagent_prep Prepare 2-Pyridyllithium from 2-Bromopyridine and Phenyllithium reaction React 2-Pyridyllithium with 2-Aminobenzonitrile (-12°C to 20°C) reagent_prep->reaction Add to hydrolysis Hydrolysis (Water and HCl) reaction->hydrolysis extraction Acid-Base Extraction hydrolysis->extraction precipitation Precipitation (Ammonium Hydroxide) extraction->precipitation purification Recrystallization (Methanol/Methylene Chloride) precipitation->purification final_product final_product purification->final_product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reagent Organometallic Reagent Issues cluster_conditions Reaction Condition Issues cluster_hydrolysis Hydrolysis Issues cluster_side_products Side Product Formation start Low Reaction Yield check_reagent Check Organometallic Reagent Quality start->check_reagent check_temp Verify Reaction Temperature start->check_temp check_hydrolysis Incomplete Hydrolysis? start->check_hydrolysis check_side_products Quinazoline By-product? start->check_side_products solution_reagent Ensure Anhydrous Conditions Titrate Reagent Maintain Low Temperature check_reagent->solution_reagent solution_temp Maintain -10°C to -20°C during addition check_temp->solution_temp solution_hydrolysis Ensure Sufficient Acid and Reaction Time (Monitor by TLC) check_hydrolysis->solution_hydrolysis solution_side_products Slow/Inverse Addition Acidic Hydrolysis of By-product check_side_products->solution_side_products

Caption: Troubleshooting guide for low reaction yield in this compound synthesis.

References

Technical Support Center: Large-Scale Synthesis of Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of substituted quinazolines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is resulting in a low yield of the desired substituted quinazoline. What are the potential causes and how can I improve it?

A1: Low yields in quinazoline synthesis on a large scale can stem from several factors. Here's a troubleshooting guide:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and concentration are critical. On a larger scale, heat and mass transfer limitations can become significant.

    • Troubleshooting:

      • Ensure uniform heating and efficient stirring to maintain a consistent temperature throughout the reactor.

      • Gradually increase the reaction temperature and monitor for product formation and by-product generation.

      • Optimize the reaction time; prolonged reaction times can sometimes lead to degradation of the product.[1]

  • Inefficient Catalyst System: The choice and loading of the catalyst are crucial.

    • Troubleshooting:

      • Screen different catalysts. Both metal-based (e.g., Cu, Pd, Ru) and metal-free catalysts have been successfully employed.[2][3] For instance, copper-based systems are often cost-effective and show good functional group tolerance.[2]

      • Optimize catalyst loading. While higher loading might increase the reaction rate, it can also lead to increased costs and potential contamination of the final product.

      • Consider heterogeneous catalysts for easier separation and recycling, which is particularly advantageous for large-scale synthesis.[4]

  • Poor Quality of Starting Materials: Impurities in reactants or solvents can interfere with the reaction.

    • Troubleshooting:

      • Ensure the purity of your starting materials (e.g., 2-aminobenzonitriles, 2-aminobenzamides, aldehydes) through appropriate analytical techniques (NMR, GC-MS, etc.).

      • Use high-purity, dry solvents, as moisture can quench catalysts or lead to unwanted side reactions.

Q2: I am observing the formation of significant amounts of by-products. How can I minimize their formation?

A2: By-product formation is a common challenge in large-scale synthesis. Key strategies to minimize it include:

  • Controlling Reaction Temperature: Excursions in temperature can lead to side reactions. Precise temperature control is essential.

  • Choice of Solvent: The solvent can significantly influence the reaction pathway and selectivity.

    • Troubleshooting:

      • Experiment with different solvents. For example, in the synthesis of quinazoline-2,4(1H,3H)-diones, polar solvents like DMF and water have been shown to give excellent yields compared to non-polar solvents like toluene.[5]

  • Optimizing Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired products.

    • Troubleshooting:

      • Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial in some cases to drive the reaction to completion, but a large excess can lead to by-products.

Q3: I am facing difficulties with the purification of my substituted quinazoline on a large scale. What are the recommended methods?

A3: Large-scale purification requires methods that are efficient, scalable, and cost-effective.

  • Crystallization: This is often the most economical and scalable method for purifying solid products.

    • Troubleshooting:

      • Screen various solvents and solvent mixtures to find a system that provides good solubility at high temperatures and low solubility at room temperature or below for your target compound, while keeping impurities dissolved.

      • Recrystallization can sometimes eliminate the need for chromatographic purification, making the process more sustainable.[2]

  • Chromatography: While often used in the lab, traditional column chromatography can be challenging to scale up.

    • Troubleshooting:

      • Consider automated flash chromatography systems for medium-scale purifications.

      • For large-scale production, simulated moving bed (SMB) chromatography can be a continuous and efficient alternative.

  • Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties.

    • Troubleshooting:

      • Optimize the pH during extraction to selectively isolate acidic or basic impurities.

Q4: My synthesis is showing poor regioselectivity, leading to a mixture of isomers. How can I improve this?

A4: Achieving high regioselectivity is crucial for obtaining the desired product.

  • Directing Groups: The substituents on your starting materials can influence the position of further substitutions.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly impact regioselectivity.

    • Troubleshooting:

      • For reactions like the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazolines, the substitution at the 4-position is generally favored due to electronic effects.[1]

      • Careful selection of reaction conditions can help control the regioselectivity. For instance, in some copper-catalyzed reactions, the regioselectivity can be regulated by adjusting the reaction conditions.[2]

Quantitative Data Summary

Table 1: Effect of Solvent on the Yield of Quinazoline-2,4(1H,3H)-diones

EntrySolventYield (%)
1EthanolIneffective
2TolueneIneffective
3THFIneffective
4DMF85-91
5Water91

Data adapted from a study on the synthesis of quinazoline-2,4(1H,3H)-diones.[5]

Table 2: Comparison of Catalytic Systems for Quinazoline Synthesis

Catalyst SystemStarting MaterialsYield (%)Key Advantages
Ceric Ammonium Nitrate (CAN)/TBHPBenzylamines and 2-aminobenzophenones75-93Efficient, mild, and novel reagent system.[2]
Ionic Liquid (Bmim[FeCl4])Aldehydes and 2-aminobenzophenonesHighSolvent-free, high catalyst stability, and easy recyclability.[2]
Copper-catalyzed2-bromobenzyl bromides, aldehydes, and ammonium hydroxideGood to ExcellentOne-pot synthesis with readily available starting materials.[2]
Iodine-catalyzed2-aminobenzaldehydes/ketones and benzylamines49-92Transition-metal-free, uses O2 as an oxidant.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,4-Disubstituted Quinazolines via a Three-Component Reaction

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzophenone (1.0 mmol), the corresponding aldehyde (1.2 mmol), and ammonium acetate (5.0 mmol).

  • Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, 10 mL) and the catalyst (e.g., I2, 10 mol%).

  • Reaction: Heat the reaction mixture to reflux (or the specified temperature for the catalyst system) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure substituted quinazoline.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Materials (e.g., 2-aminobenzophenone, aldehyde) Solvent Solvent & Catalyst Selection Start->Solvent Reaction Reaction Setup & Heating Solvent->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Workup Quenching & Crude Isolation Monitoring->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final Final Product Analysis->Final

Caption: General experimental workflow for the synthesis of substituted quinazolines.

Troubleshooting_Pathway cluster_yield Low Yield cluster_byproducts By-product Formation cluster_purification Purification Difficulty Start Problem Encountered Yield_Check Check Reaction Conditions (Temp, Time, Stirring) Start->Yield_Check Low Yield Byproduct_Temp Improve Temperature Control Start->Byproduct_Temp By-products Purification_Cryst Screen Crystallization Solvents Start->Purification_Cryst Purification Issues Yield_Catalyst Optimize Catalyst System Yield_Check->Yield_Catalyst Yield_Purity Verify Starting Material Purity Yield_Catalyst->Yield_Purity Byproduct_Solvent Screen Different Solvents Byproduct_Temp->Byproduct_Solvent Byproduct_Stoich Optimize Reactant Stoichiometry Byproduct_Solvent->Byproduct_Stoich Purification_Chrom Consider Alternative Chromatography Purification_Cryst->Purification_Chrom

Caption: Troubleshooting decision pathway for large-scale quinazoline synthesis.

Signaling_Pathway EGFR EGFR PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS Quinazoline Substituted Quinazoline (e.g., Gefitinib) Quinazoline->EGFR Inhibits ATP ATP ATP->EGFR Binds to kinase domain Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the EGFR signaling pathway by substituted quinazolines.

References

Technical Support Center: Purification of Crude (2-Aminophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful purification of crude (2-Aminophenyl)(pyridin-2-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude (2-Aminophenyl)(pyridin-2-yl)methanone?

A1: The two primary methods for purifying crude (2-Aminophenyl)(pyridin-2-yl)methanone are recrystallization and column chromatography. The choice of method depends on the level of impurities, the desired final purity, and the scale of the purification.

Q2: What are the potential impurities in crude (2-Aminophenyl)(pyridin-2-yl)methanone?

A2: Depending on the synthetic route, common impurities may include unreacted starting materials such as 2-aminobenzonitrile and a pyridine-based organometallic reagent, or byproducts from side reactions. If synthesized via a Friedel-Crafts acylation, impurities could include starting materials like 2-aminobenzoyl chloride and pyridine, as well as potential over-acylated products.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the desired product from impurities. The spots on the TLC plate can be visualized under UV light (254 nm), as aromatic compounds typically show UV absorbance. Staining with an iodine chamber or a ninhydrin solution can also be used, as the primary amine group of the product will react with ninhydrin to produce a colored spot.

Troubleshooting Guides

Recrystallization

Problem: The compound does not crystallize from the solution.

Possible CauseSolution
Inappropriate solvent The chosen solvent may be too good a solvent, even at low temperatures. Select a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Solution is not saturated The concentration of the compound in the solvent may be too low. Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.
Supersaturation The solution may be supersaturated, preventing crystal nucleation. Try scratching the inside of the flask with a glass rod at the meniscus to provide a surface for crystal growth. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.
Cooling too rapidly Rapid cooling can lead to the formation of an oil or an amorphous solid rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Problem: The recrystallized product is still impure.

Possible CauseSolution
Incomplete removal of mother liquor Ensure that the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration to remove any residual mother liquor containing impurities.
Co-crystallization of impurities If the impurities have similar solubility properties to the desired product, a single recrystallization may not be sufficient. A second recrystallization or purification by column chromatography may be necessary.
Column Chromatography

Problem: Poor separation of the desired compound from impurities.

Possible CauseSolution
Inappropriate solvent system (eluent) The polarity of the eluent may not be optimal for separation. Use TLC to test different solvent systems to find one that provides good separation between the product and impurities (aim for a difference in Rf values of at least 0.2).
Column overloading Too much crude material has been loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of crude material being purified.
Improper column packing Air bubbles or cracks in the stationary phase can lead to channeling and poor separation. Ensure the column is packed uniformly and without any voids.

Problem: The compound is not eluting from the column.

Possible CauseSolution
Eluent polarity is too low The solvent system is not polar enough to move the compound down the column. Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexane mixture, increase the proportion of ethyl acetate.
Strong interaction with the stationary phase The compound may be strongly adsorbing to the silica gel, which is acidic. Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent can help to reduce this interaction and facilitate elution.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

  • Solvent Selection: Test the solubility of the crude (2-Aminophenyl)(pyridin-2-yl)methanone in various solvents to find a suitable one. Based on available data, a mixture of methanol and methylene chloride or isopropanol are good starting points.[1]

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

This protocol is a general guideline for the purification of (2-Aminophenyl)(pyridin-2-yl)methanone using silica gel chromatography.

  • TLC Analysis: Analyze the crude mixture by TLC to determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexane.[2] The ideal solvent system should give the desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the prepared column. Alternatively, the dissolved sample can be loaded directly onto the column.

  • Elution: Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (2-Aminophenyl)(pyridin-2-yl)methanone.

Data Presentation

Purification MethodCompoundPurity/YieldReference
Recrystallization2-(2-Aminobenzoyl)pyridinePure product, m.p. 143-145 °C, 61.5% yieldPatent DK141528B[1]
Recrystallization2-(2-Amino-5-bromobenzoyl)pyridinePure product, m.p. 99-100 °CPatent DK141528B[1]
Fast Chromatography2-(2-Amino-5-bromobenzoyl)pyridine89.3% yieldChemicalBook CB0371601[2]

Visualizations

Purification_Workflow crude Crude (2-Aminophenyl) (pyridin-2-yl)methanone recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Pure Product recrystallization->pure_product waste Impurities/Waste recrystallization->waste Mother Liquor column_chromatography->pure_product column_chromatography->waste Impure Fractions Troubleshooting_Logic cluster_recrystallization_solutions Recrystallization Solutions cluster_chromatography_solutions Chromatography Solutions start Purification Issue recrystallization_issue Recrystallization Problem start->recrystallization_issue chromatography_issue Chromatography Problem start->chromatography_issue no_crystals No Crystals Form recrystallization_issue->no_crystals impure_crystals Product Still Impure recrystallization_issue->impure_crystals poor_separation Poor Separation chromatography_issue->poor_separation no_elution Compound Doesn't Elute chromatography_issue->no_elution change_solvent Change Solvent/ Concentrate no_crystals->change_solvent scratch_seed Scratch Flask/ Seed Crystals no_crystals->scratch_seed slow_cool Slow Cooling no_crystals->slow_cool wash_crystals Wash Crystals impure_crystals->wash_crystals re_recrystallize Re-recrystallize/ Chromatography impure_crystals->re_recrystallize optimize_eluent Optimize Eluent poor_separation->optimize_eluent reduce_load Reduce Load/ Repack Column poor_separation->reduce_load increase_polarity Increase Eluent Polarity no_elution->increase_polarity add_modifier Add Basic Modifier no_elution->add_modifier

References

identifying and minimizing side products in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side products in your reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinazoline derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during quinazoline synthesis, such as low yields and the presence of impurities.

Problem 1: Low Yield of the Desired Quinazoline Product

A low yield of the target quinazoline can be attributed to several factors, from incomplete reactions to the formation of stable, undesired side products.

Possible Causes and Solutions

CauseRecommended ActionExpected Outcome
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature. - Utilize microwave irradiation to accelerate the reaction.[1]Increased conversion of starting materials to the desired product.
Suboptimal Catalyst - Screen different catalysts (e.g., Lewis acids, transition metals). - For specific syntheses, iodine or copper-based catalysts have shown high efficacy.Enhanced reaction rate and selectivity, leading to a higher yield.
Formation of Quinazolinone Byproducts - In Niementowski reactions, using an excess of formamide can favor the formation of the desired quinazoline over the quinazolinone.[1] - Adjust the pH of the reaction mixture; acidic or basic conditions can influence the reaction pathway.Minimized formation of the 4-oxo-3,4-dihydroquinazoline byproduct.
Degradation of Starting Materials or Product - Employ milder reaction conditions. - Use a solvent-free approach or a high-boiling point inert solvent to prevent side reactions.[1]Preservation of the integrity of reactants and the final product.

Experimental Protocol: Microwave-Assisted Niementowski Reaction

This protocol is adapted from a solvent-free approach that has been shown to improve yields and reduce reaction times.[1][2]

  • Reactant Preparation: In a microwave-safe vessel, thoroughly mix the substituted anthranilic acid (1 mmol) and formamide (5 mmol).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a fixed temperature of 150°C (60 W) for 10-15 minutes.[1]

  • Work-up: After cooling, add distilled water to the reaction mixture and collect the resulting precipitate by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the pure quinazoline product.

Problem 2: Presence of Quinazolinone Impurities

The formation of quinazolin-4(3H)-ones is a common side reaction in several quinazoline syntheses, particularly the Niementowski reaction.[1]

Troubleshooting Flowchart

Caption: Troubleshooting workflow for quinazolinone impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in quinazoline synthesis?

The most frequently observed side products are quinazolin-4(3H)-ones and N-oxides. The formation of these byproducts is highly dependent on the synthetic route and reaction conditions employed. For instance, the Niementowski reaction is prone to forming quinazolinone derivatives.[1]

Q2: How can I detect the presence of these side products?

A combination of analytical techniques is recommended for accurate identification:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components in the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for structural elucidation of the main product and impurities. The chemical shifts of protons on the quinazoline ring are characteristic and can be used for identification.[3][4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying unknown byproducts.

¹H NMR Chemical Shifts for Quinazoline and Potential Byproducts

CompoundH2 (ppm)H4 (ppm)Other Aromatic Protons (ppm)
Quinazoline~9.4~9.87.6 - 8.2
Quinazolin-4(3H)-one~8.2-7.3 - 8.3

Note: Chemical shifts are approximate and can vary based on substitution and solvent.

Q3: Are there "greener" methods for quinazoline synthesis that minimize waste?

Yes, several modern synthetic strategies focus on environmentally benign approaches. Microwave-assisted synthesis, particularly under solvent-free conditions, has been shown to be highly efficient, reducing reaction times and the use of organic solvents.[1][2] Additionally, multicomponent reactions are gaining popularity as they increase atom economy by combining several starting materials in a single step.

Q4: What is the mechanism of the Niementowski reaction, and how does it lead to quinazolinone byproducts?

The Niementowski reaction involves the condensation of an anthranilic acid with an amide. The proposed mechanism begins with the formation of a Schiff base, followed by intramolecular condensation and subsequent dehydration to form the quinazoline ring.[5] The formation of the quinazolinone byproduct occurs when the cyclization proceeds via the carbonyl group of the amide, leading to the 4-oxo derivative.

Reaction Pathway: Niementowski Synthesis

Niementowski_Mechanism Reactants Anthranilic Acid + Amide SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation Cyclization Intramolecular Cyclization SchiffBase->Cyclization Quinazoline Desired Quinazoline Product Cyclization->Quinazoline Dehydration Quinazolinone Quinazolinone Byproduct Cyclization->Quinazolinone Alternative Cyclization

Caption: Simplified mechanism of the Niementowski reaction.

Q5: Can you provide a general protocol for the Bischler synthesis of quinazolines?

The Bischler synthesis is a classical method that typically requires harsh conditions. Modern modifications often utilize catalysts and milder conditions to improve yields and reduce side products.

General Protocol for Bischler-Type Synthesis

  • Amide Formation: React a 2-aminobenzophenone with an appropriate acyl chloride in the presence of a base like triethylamine to form the corresponding amide.

  • Cyclization: Heat the resulting amide with a source of ammonia (e.g., ammonium acetate) in a high-boiling solvent like N,N-dimethylformamide (DMF).

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water to precipitate the crude product. The solid can then be purified by recrystallization or column chromatography.

It is important to monitor the reaction progress by TLC to avoid prolonged heating, which can lead to byproduct formation.

References

Technical Support Center: Optimizing Catalyst Efficiency in Reactions with 2-Aminophenyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminophenyl ketones. The focus is on optimizing catalyst efficiency, particularly in the context of the Friedländer annulation for quinoline synthesis, a common and important transformation of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction involving 2-aminophenyl ketones, and what are the key catalytic challenges?

The most prevalent reaction is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group to synthesize polysubstituted quinolines.[1][2][3] Key catalytic challenges include:

  • Low Reactivity: The inherent stability of the starting materials can sometimes lead to sluggish reactions requiring harsh conditions.

  • Side Reactions: Competing side reactions can lower the yield of the desired quinoline product.

  • Poor Regioselectivity: When using unsymmetrical ketones as coupling partners, a mixture of regioisomers can be formed.[4][5][6]

  • Catalyst Deactivation: The catalyst can be deactivated by reactants, products, or intermediates.

  • Environmental Concerns: The use of harsh acids or bases as catalysts can lead to environmental and workup issues.[1]

Q2: What are the common types of catalysts used for reactions with 2-aminophenyl ketones?

A wide range of catalysts have been employed, moving from traditional acid and base catalysts to more sophisticated systems to improve efficiency and selectivity. These include:

  • Traditional Catalysts: Strong acids (e.g., H₂SO₄, PPA) and bases (e.g., NaOH, KOH).[3]

  • Lewis Acids: Metal triflates (e.g., Sc(OTf)₃, In(OTf)₃) and other metal salts.

  • Solid Acid Catalysts: Zeolites, clays, and silica nanoparticles (SiO₂) offer advantages in terms of reusability and ease of separation.[1]

  • Nanocatalysts: Various nanocatalysts have been developed to provide high surface area and catalytic activity, often with good to high yields and shorter reaction times.[7]

  • Organocatalysts: Proline and its derivatives, as well as other amine-based catalysts like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to be effective, particularly in controlling regioselectivity.[4][5][6]

  • Metal-Organic Frameworks (MOFs): These materials can possess both Lewis and Brønsted acid sites, which can act synergistically to catalyze the reaction.[8]

Q3: How does the ortho-amino group influence the reactivity of the ketone?

The ortho-amino group can have a dual role. It is essential for the cyclization step in the Friedländer synthesis. However, it can also influence the electronic properties of the ketone and potentially coordinate to metal catalysts, which might affect their activity. The nucleophilicity of the amino group is central to the initial condensation step with the carbonyl partner.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Insufficient Catalyst Activity 1. Switch Catalyst Type: If using a traditional acid or base catalyst, consider switching to a Lewis acid, solid acid, or nanocatalyst. For example, silica nanoparticles have been shown to give high yields.[1] 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to see if it improves conversion. 3. Screen Different Catalysts: Test a panel of catalysts with varying properties (e.g., different metal centers, ligands, or acidity/basicity).
Suboptimal Reaction Temperature 1. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Many Friedländer reactions benefit from heating, with optimal temperatures often between 80-120 °C.[7][9] 2. Microwave Irradiation: Consider using microwave irradiation, which can significantly reduce reaction times and improve yields.[1][10]
Inappropriate Solvent 1. Solvent Screening: Test a range of solvents with different polarities (e.g., ethanol, toluene, DMF, or solvent-free conditions). Ethanol is a commonly used and effective solvent.[7] Some reactions perform best under solvent-free conditions.[7]
Poor Quality of Reagents 1. Purify Starting Materials: Ensure the 2-aminophenyl ketone and the methylene partner are pure. Impurities can inhibit the catalyst or lead to side reactions. 2. Check for Degradation: 2-aminophenyl ketones can be sensitive to light and air; store them properly.
Catalyst Deactivation 1. Use a More Robust Catalyst: Consider catalysts known for their stability, such as certain nanocatalysts or solid acids that can be recycled.[1][7] 2. Exclude Air and Moisture: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if using an air- or moisture-sensitive catalyst.
Issue 2: Formation of Multiple Products (Poor Selectivity)
Possible Cause Troubleshooting Step Rationale
Lack of Regiocontrol with Unsymmetrical Ketones 1. Use a Regioselective Catalyst: Amine-based organocatalysts, such as pyrrolidine derivatives (e.g., TABO), have been shown to provide high regioselectivity for the 2-substituted quinoline.[4][5][6] 2. Slow Addition of the Ketone: Adding the unsymmetrical ketone slowly to the reaction mixture can significantly improve regioselectivity.[4][5][6] 3. Optimize Temperature: Higher temperatures can sometimes favor the formation of one regioisomer over another.[4][5]
Formation of Side-Products 1. Lower Reaction Temperature: High temperatures can sometimes lead to decomposition or side reactions. Find the minimum temperature required for a reasonable reaction rate. 2. Change the Catalyst: The nature of the catalyst can influence the reaction pathway. A milder catalyst may prevent the formation of unwanted byproducts. 3. Adjust Stoichiometry: Vary the molar ratio of the reactants. An excess of one reactant may favor the desired reaction pathway.

Data Presentation: Catalyst and Condition Optimization

The following tables summarize quantitative data from various studies on the Friedländer synthesis, showcasing the impact of different catalysts and reaction conditions on product yield.

Table 1: Comparison of Different Catalysts for Quinoline Synthesis

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Co(OAc)₂·4H₂O-1201285-95[11]
2Nanoparticle SiO₂Microwave1000.5-193[1]
3Fe₃O₄@SiO₂-SO₃HEthanol60268-96[7]
4MIL-53(Al)-SO₃HSolvent-free80195[8]
5TABOToluene1102484[4][5]

Table 2: Optimization of Reaction Conditions for a Specific Friedländer Reaction

Reaction: 2-aminobenzophenone with ethyl acetoacetate

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1NoneEthanol80120<10
2H₂SO₄ (10)Ethanol806075
3Fe₃O₄@PEO-SO₃H (20 mg)Solvent-free901596
4Fe₃O₄@PEO-SO₃H (20 mg)Ethanol803092
5Fe₃O₄@PEO-SO₃H (20 mg)Water806070

(Data compiled and adapted from various sources for illustrative purposes)

Experimental Protocols

Protocol 1: General Procedure for Nanocatalyst-Mediated Friedländer Synthesis

  • To a round-bottom flask, add the 2-aminophenyl ketone (1 mmol), the active methylene compound (1.2 mmol), and the nanocatalyst (e.g., 20 mg of Fe₃O₄@PEO-SO₃H).[7]

  • The reaction can be performed under solvent-free conditions or in a solvent such as ethanol (5 mL).

  • Stir the reaction mixture at the optimized temperature (e.g., 90 °C for solvent-free, 80 °C for ethanol) for the specified time (e.g., 15-60 minutes).[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if a solvent was used, remove it under reduced pressure.

  • If the reaction was solvent-free, add a solvent like ethyl acetate and separate the catalyst using an external magnet (if magnetic) or by filtration.

  • Wash the catalyst with the solvent.

  • Combine the organic layers and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Mandatory Visualizations

Friedlander_Mechanism cluster_reactants Reactants ketone 2-Aminophenyl Ketone enamine Enamine/Enolate Intermediate ketone->enamine aldol_adduct Aldol-type Adduct ketone->aldol_adduct methylene Active Methylene Compound methylene->enamine catalyst Catalyst (H⁺ or B:) catalyst->methylene Activation enamine->aldol_adduct Nucleophilic Attack cyclized_intermediate Cyclized Intermediate aldol_adduct->cyclized_intermediate Intramolecular Cyclization quinoline Quinoline Product cyclized_intermediate->quinoline Dehydration water H₂O cyclized_intermediate->water

Caption: Mechanism of the Friedländer Annulation.

Troubleshooting_Workflow start Low Yield or Selectivity Issue check_catalyst Is the catalyst appropriate? start->check_catalyst change_catalyst Screen different catalysts (Lewis acid, organocatalyst, etc.) check_catalyst->change_catalyst No check_temp Is the temperature optimal? check_catalyst->check_temp Yes change_catalyst->check_temp adjust_temp Optimize temperature (increase or use microwave) check_temp->adjust_temp No check_solvent Is the solvent suitable? check_temp->check_solvent Yes adjust_temp->check_solvent change_solvent Screen solvents or try solvent-free conditions check_solvent->change_solvent No check_regio Is regioselectivity an issue? check_solvent->check_regio Yes change_solvent->check_regio regio_strategy Use regioselective catalyst (e.g., TABO) and slow addition check_regio->regio_strategy Yes success Problem Solved check_regio->success No regio_strategy->success

Caption: Troubleshooting workflow for optimizing reactions.

References

troubleshooting byproduct formation in dehydrogenative coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with byproduct formation in dehydrogenative coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during dehydrogenative coupling reactions, offering potential causes and solutions in a direct question-and-answer format.

Q1: My reaction is producing a significant amount of homocoupled byproduct. How can I favor the desired heterocoupling?

A1: Homocoupling is a common side reaction where two molecules of the same starting material couple with each other. Several factors can influence the ratio of hetero- to homocoupling.

  • Probable Causes & Solutions:

    • Slow Addition of Reagents: Adding one of the coupling partners slowly to the reaction mixture can help maintain a low concentration of that reagent, disfavoring its self-coupling.

    • Catalyst and Ligand Choice: The nature of the catalyst and ligand system is crucial. Some ligands are designed to promote cross-coupling over homocoupling. Screening different ligands can be beneficial.

    • Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature.

    • Stoichiometry: Using a slight excess of one of the coupling partners can sometimes push the equilibrium towards the desired heterocoupled product.

Q2: I am observing low conversion of my starting materials and the formation of unidentified byproducts. What should I investigate?

A2: Low conversion and the presence of multiple byproducts can stem from several issues related to reaction setup and conditions.

  • Probable Causes & Solutions:

    • Oxygen Contamination: Dehydrogenative couplings are often sensitive to oxygen, which can lead to catalyst deactivation and the formation of oxidative side products.[1][2] Ensure all solvents are properly degassed and the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[1]

    • Catalyst Inactivity: The palladium catalyst, especially if using a Pd(II) source, may not be efficiently reduced to the active Pd(0) species.[2] Consider using a pre-catalyst or adding a reducing agent. Also, ensure your catalyst has not degraded during storage.

    • Inappropriate Base: The choice and strength of the base are critical. An unsuitable base can lead to side reactions or incomplete deprotonation. Screen a variety of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases.

    • Poor Mixing: In heterogeneous reaction mixtures, vigorous stirring is essential to ensure efficient interaction between all components.[1]

Q3: My desired product is prone to over-oxidation. How can I prevent this?

A3: Over-oxidation is a common issue, particularly when using strong oxidants or when the desired product contains sensitive functional groups.

  • Probable Causes & Solutions:

    • Choice of Oxidant: The strength and stoichiometry of the oxidant are key. If using a chemical oxidant, consider a milder one or carefully control its stoichiometry. In some cases, using air or oxygen as the oxidant with a co-catalyst can provide better control.

    • Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed to prevent further oxidation of the product. Lowering the reaction temperature can also help.

Q4: How can I identify the unknown byproducts in my reaction mixture?

A4: Identifying byproducts is crucial for troubleshooting. A combination of analytical techniques is often necessary.

  • Analytical Techniques:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating the components of your reaction mixture and obtaining their molecular weights, which can provide initial clues about their structures.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the isolated byproducts. Techniques like COSY, HSQC, and HMBC can help in elucidating the connectivity of atoms.

    • High-Resolution Mass Spectrometry (HRMS): Provides a very accurate molecular weight, allowing you to determine the elemental composition of the byproducts.

Data Presentation: Byproduct Formation Under Various Conditions

The following table summarizes the impact of different reaction parameters on the yield of the desired heterocoupled product and the formation of the homocoupled byproduct in a representative dehydrogenative coupling reaction.

CatalystLigandSolventBaseTemperature (°C)Heterocoupling Yield (%)Homocoupling Yield (%)
Pd(OAc)₂PPh₃TolueneK₂CO₃1006525
Pd(OAc)₂XPhosDioxaneCs₂CO₃808510
Pd₂(dba)₃SPhosTHFK₃PO₄6092<5
CuBrNoneDMFNa₂CO₃1205530

Note: This data is representative and compiled from typical outcomes in dehydrogenative coupling reactions. Actual results will vary depending on the specific substrates used.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Dehydrogenative Heteroarylation
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl substrate (1.0 mmol), the heteroaryl substrate (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Addition of Reagents: Add the base (e.g., Cs₂CO₃, 2.0 mmol) and the degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for Reaction Monitoring by LC-MS
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe. Quench the reaction by diluting the aliquot in a vial containing a suitable solvent (e.g., acetonitrile, 1 mL).

  • Analysis: Inject a small volume (e.g., 1-5 µL) of the diluted sample into the LC-MS system.

  • Method: Use a C18 reverse-phase column and a gradient elution method, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% formic acid).

  • Data Interpretation: Monitor the appearance of the desired product peak and the disappearance of the starting material peaks in the chromatogram. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting peaks, confirming their identity.

Protocol for Quantitative NMR (qNMR) Analysis
  • Sample Preparation: After the reaction is complete, carefully remove a known mass of the crude reaction mixture. To this, add a known mass of an internal standard (a compound with a simple NMR spectrum that does not overlap with the signals of the reactants or products, e.g., 1,3,5-trimethoxybenzene).

  • Dissolution: Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing: Integrate a well-resolved signal for the product, the remaining starting material, and the internal standard.

  • Calculation: The molar ratio of the product to the internal standard can be calculated using the following formula:

    Moles of Product / Moles of Standard = (Integration of Product Signal / Number of Protons in Product Signal) / (Integration of Standard Signal / Number of Protons in Standard Signal)

    From this, the yield of the product can be determined.

Mandatory Visualizations

Dehydrogenative_Coupling_Pathway cluster_main Desired Heterocoupling Pathway cluster_side Homocoupling Byproduct Pathway Start Substrate A-H + Substrate B-H Intermediate_1 C-H Activation of A-H Start->Intermediate_1 + Catalyst Active_Catalyst Active Catalyst (e.g., Pd(0)) Intermediate_2 C-H Activation of B-H Intermediate_1->Intermediate_2 + B-H Coupling Reductive Elimination Intermediate_2->Coupling Coupling->Active_Catalyst Regeneration Product Desired Product A-B Coupling->Product Byproduct_Start_A 2 x Substrate A-H Byproduct_Intermediate_A Dimerization of A Byproduct_Start_A->Byproduct_Intermediate_A + Catalyst Byproduct_A Homocoupled Byproduct A-A Byproduct_Intermediate_A->Byproduct_A Troubleshooting_Workflow Start Low Yield or Multiple Byproducts Observed Check_Inertness Is the reaction under a strictly inert atmosphere? Start->Check_Inertness Degas_Solvents Degas solvents and purge with Ar/N2 Check_Inertness->Degas_Solvents No Check_Catalyst Is the catalyst active? Check_Inertness->Check_Catalyst Yes Degas_Solvents->Check_Catalyst Use_Precatalyst Use a pre-catalyst or fresh catalyst Check_Catalyst->Use_Precatalyst No Screen_Conditions Screen Reaction Conditions Check_Catalyst->Screen_Conditions Yes Use_Precatalyst->Screen_Conditions Vary_Base Vary Base (e.g., K2CO3, Cs2CO3) Screen_Conditions->Vary_Base Vary_Solvent Vary Solvent (e.g., Toluene, Dioxane) Screen_Conditions->Vary_Solvent Vary_Temp Vary Temperature Screen_Conditions->Vary_Temp Analyze_Byproducts Isolate and identify byproducts (LC-MS, NMR) Vary_Base->Analyze_Byproducts Vary_Solvent->Analyze_Byproducts Vary_Temp->Analyze_Byproducts Optimize Optimized Conditions Analyze_Byproducts->Optimize

References

Technical Support Center: Enhancing the Stability of 2-(2-Aminobenzoyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and storage of 2-(2-Aminobenzoyl)pyridine derivatives. Our goal is to help you ensure the stability and integrity of these compounds throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound derivatives?

A1: The stability of this compound derivatives can be influenced by several factors, including:

  • pH: These compounds can be susceptible to hydrolysis under acidic or basic conditions.

  • Light: Exposure to UV or visible light may lead to photodegradation.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Oxidizing agents: The amino and benzoyl groups can be susceptible to oxidation.

  • Moisture: Being part of the broader aminopyridine family, these compounds can be hygroscopic.[1]

Q2: What are the recommended storage conditions for this compound derivatives?

A2: To ensure long-term stability, it is recommended to store these derivatives in a cool, dry, and dark place.[2][3][4] Specifically:

  • Store in tightly sealed containers to protect from moisture and air.[3][4][5]

  • Keep in a well-ventilated area.[3][4]

  • Protect from direct sunlight and strong artificial light.[2]

  • For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial.

Q3: I am observing a color change in my this compound derivative upon storage. What could be the cause?

A3: A color change, often to a yellow or brownish hue, can be an indication of degradation. This is a common issue with aromatic amines, which can discolor upon storage due to atmospheric oxidation.[6] It is crucial to re-analyze the compound to assess its purity before use.

Troubleshooting Guides

Issue 1: Poor Yield or Incomplete Reaction During Synthesis

Low yields or incomplete reactions are common challenges in the synthesis of 2-aminopyridine derivatives.

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Inadequate reaction temperature Optimize the reaction temperature. Some syntheses of 2-aminopyridine derivatives require elevated temperatures to proceed efficiently.Monitor the reaction at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal condition for product formation.
Poorly reactive starting materials For pyridines with electron-withdrawing groups, consider using a more reactive aminating agent or a different synthetic strategy, such as converting the pyridine to an N-oxide intermediate to increase its reactivity.[3]A general procedure for N-oxide formation involves treating the pyridine derivative with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane (DCM) at 0°C to room temperature.
Presence of moisture Ensure all glassware is oven-dried and use anhydrous solvents, especially for reactions involving moisture-sensitive reagents like Grignard reagents or strong bases.Solvents can be dried using standard laboratory procedures, such as distillation over sodium/benzophenone for ethers or calcium hydride for halogenated solvents.

Experimental Workflow for Synthesis Troubleshooting:

G cluster_synthesis Synthesis Troubleshooting start Low Yield or Incomplete Reaction check_temp Optimize Reaction Temperature start->check_temp check_reagents Evaluate Starting Material Reactivity start->check_reagents check_moisture Ensure Anhydrous Conditions start->check_moisture analyze Analyze Reaction Mixture (TLC/HPLC) check_temp->analyze check_reagents->analyze check_moisture->analyze success Improved Yield analyze->success

Caption: Troubleshooting workflow for synthesis issues.
Issue 2: Compound Degradation in Solution

Researchers may observe degradation of their this compound derivative when dissolved in certain solvents for analysis or further reaction.

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Acidic or Basic Solvent/Buffer The stability of aromatic amines can be pH-dependent. Avoid strongly acidic or basic conditions if hydrolysis or other degradation is suspected. Use neutral, buffered solutions when possible.Prepare a stock solution of the compound in a neutral, aprotic solvent like acetonitrile or DMSO. For aqueous studies, prepare a pH stability profile by dissolving the compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitoring its concentration over time by HPLC.
Presence of Dissolved Oxygen In solution, the compound may be susceptible to oxidation, which can be accelerated by dissolved oxygen.For sensitive experiments, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before dissolving the compound.
Photodegradation from Ambient Light Exposure to laboratory lighting for extended periods can cause degradation.Protect solutions from light by using amber vials or by wrapping the container with aluminum foil. Minimize the time the solution is exposed to light during preparation and analysis.

Signaling Pathway of Potential Degradation:

G cluster_degradation Potential Degradation Pathways Compound This compound Derivative Hydrolysis Hydrolysis Products Compound->Hydrolysis Acid/Base Oxidation Oxidation Products Compound->Oxidation O2, Light Photodegradation Photodegradation Products Compound->Photodegradation UV/Vis Light

Caption: Factors leading to potential degradation.
Issue 3: Difficulty in Purification

The presence of closely related impurities or byproducts can complicate the purification of the target compound.

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Co-eluting Impurities in Chromatography Optimize the chromatographic conditions. This may involve changing the solvent system, gradient, or stationary phase.For column chromatography, perform a systematic screen of solvent systems with varying polarity and composition. For HPLC, experiment with different columns (e.g., C18, phenyl-hexyl) and mobile phase modifiers (e.g., trifluoroacetic acid, formic acid, ammonium acetate) to improve separation.
Formation of Schiff Base Impurities If aldehydes are present as impurities in starting materials or solvents, they can react with the primary amine to form Schiff bases.Use high-purity, aldehyde-free solvents and reagents. If Schiff base formation is suspected, it may be possible to hydrolyze the impurity back to the amine under mild acidic conditions, followed by repurification.
Thermal Degradation during Solvent Removal High temperatures during solvent evaporation can lead to degradation.Use a rotary evaporator at a reduced temperature and pressure. For highly sensitive compounds, consider lyophilization (freeze-drying) if the compound is soluble in suitable solvents like water/acetonitrile or dioxane.

Summary of Stability-Indicating Parameters

The following table summarizes key parameters to consider for maintaining the stability of this compound derivatives.

ParameterRecommendationRationale
Storage Temperature Store at 2-8°C or below.Reduces the rate of thermal degradation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Minimizes oxidative degradation.[6]
Light Exposure Protect from light using amber containers or foil.Prevents photodegradation.
pH of Solutions Maintain at a neutral pH (6-8) where possible.Avoids acid or base-catalyzed hydrolysis.
Solvent Purity Use high-purity, anhydrous, and peroxide-free solvents.Prevents side reactions and degradation.

By following these guidelines and troubleshooting steps, researchers can enhance the stability and reliability of their this compound derivatives, leading to more accurate and reproducible experimental results.

References

strategies to overcome low yields in multicomponent pyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for multicomponent pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis yield is consistently low. What are the most common causes?

A1: Low yields in the Hantzsch synthesis can stem from several factors. The classical method often requires harsh reaction conditions and long reaction times, which can lead to product degradation.[1] Key areas to investigate include:

  • Incomplete reaction: The multi-step nature of the reaction means that any of the intermediate steps (Knoevenagel condensation, Michael addition, cyclization) could be stalling.

  • Side reactions: Self-condensation of the β-keto ester or aldehyde can compete with the desired reaction pathway.

  • Suboptimal aromatization: The final oxidation step from dihydropyridine to pyridine is crucial. Inefficient oxidation will result in a mixture of products.

  • Purification losses: Dihydropyridine intermediates can be unstable, and purification by chromatography can sometimes lead to decomposition.

Q2: I am observing unexpected byproducts in my Kröhnke pyridine synthesis. What are they likely to be and how can I avoid them?

A2: The Kröhnke synthesis is generally high-yielding with a good atom economy.[2] However, side reactions can occur. A common unexpected product is the isomeric 6′-aryl-2,2′:4′,2″-terpyridine when synthesizing 4′-aryl-2,2′:6′,2″-terpyridines. This arises from a 1,2-attack of the enolate on the intermediate enone's carbonyl group, rather than the expected 1,4-conjugate addition. To minimize this, ensure precise control of reaction temperature and consider using a milder base to favor the thermodynamically controlled 1,4-addition.

Q3: Why is the Gattermann-Koch formylation generally not suitable for pyridine?

A3: The Gattermann-Koch reaction is a powerful method for formylating aromatic compounds, but it is generally not applicable to phenol and phenol ether substrates, and it is particularly challenging with electron-deficient aromatic rings like pyridine.[3][4] The pyridine nitrogen acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic aromatic substitution. This deactivation makes the formylation reaction highly unfavorable. For the formylation of pyridines, alternative methods such as the Vilsmeier-Haack reaction are typically more successful.

Q4: What are the main drawbacks of the Bohlmann-Rahtz pyridine synthesis and how can they be overcome?

A4: The traditional Bohlmann-Rahtz synthesis has two significant drawbacks: the need to isolate and purify the aminodiene intermediate and the high temperatures required for the final cyclodehydration step.[1][5] These limitations can be addressed by employing one-pot procedures using acid catalysis (e.g., ytterbium triflate, zinc bromide, or Amberlyst-15) which can facilitate the cyclodehydration at lower temperatures.[5]

Troubleshooting Guides

Hantzsch Pyridine Synthesis
Issue Possible Cause Troubleshooting Strategy
Low or no product formation Incomplete reaction due to low reactivity of starting materials.Use a more reactive aldehyde or β-keto ester. Consider using a catalyst such as p-toluenesulfonic acid (PTSA) or an ionic liquid to accelerate the reaction.[1] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.
Incorrect stoichiometry of reactants.Ensure precise measurement of the 2:1:1 molar ratio of β-keto ester, aldehyde, and ammonia source.
Mixture of dihydropyridine and pyridine in the final product Incomplete oxidation of the dihydropyridine intermediate.Use a stronger oxidizing agent (e.g., ferric chloride, manganese dioxide, or potassium permanganate) or increase the reaction time for the oxidation step.[1] Consider a one-pot synthesis with in-situ aromatization.
Formation of a complex mixture of side products Self-condensation of the aldehyde or β-keto ester.Add the aldehyde slowly to the reaction mixture to maintain a low concentration. Pre-forming the enamine from the β-keto ester and ammonia source before adding the aldehyde can also minimize self-condensation.
Difficulty in product purification Instability of the dihydropyridine intermediate.If isolating the dihydropyridine, use mild purification techniques and avoid prolonged exposure to air and light. Consider direct oxidation of the crude reaction mixture to the more stable pyridine.
Co-elution of starting materials or side products with the desired product.Optimize the mobile phase for column chromatography. Recrystallization can be an effective purification method for solid products.
Kröhnke Pyridine Synthesis
Issue Possible Cause Troubleshooting Strategy
Low Yield Incomplete formation of the α-pyridinium methyl ketone salt.Ensure the reaction between the methyl ketone and pyridine with iodine (Ortoleva-King reaction) goes to completion. Isolate and purify the salt before proceeding.
Inefficient Michael addition.Use a suitable solvent like glacial acetic acid or methanol.[2] Ensure the α,β-unsaturated carbonyl compound is sufficiently reactive.
Formation of isomeric byproducts 1,2-addition competing with the desired 1,4-Michael addition.Maintain a lower reaction temperature to favor the thermodynamically preferred 1,4-addition. The choice of base can also influence the regioselectivity.
Product purification challenges Removal of pyridine byproduct.The pyridine byproduct from the elimination step is volatile and can often be removed under reduced pressure.[2]
Separation from unreacted starting materials.Column chromatography with a suitable solvent system is typically effective. Recrystallization can also be used for solid products.
Bohlmann-Rahtz Pyridine Synthesis
Issue Possible Cause Troubleshooting Strategy
Low yield in the first step (Michael Addition) Low reactivity of the enamine or ethynylketone.Consider using a Lewis acid catalyst like ytterbium triflate or zinc bromide to accelerate the Michael addition.[5]
Reaction stalls at the aminodiene intermediate Insufficient temperature for cyclodehydration.If using a two-step procedure, ensure the cyclodehydration is carried out at a sufficiently high temperature. For one-pot reactions, the use of an acid catalyst can lower the required temperature.[5]
Formation of side products Decomposition of acid-sensitive substrates.For substrates with acid-sensitive groups (e.g., tert-butyl esters), use a milder acid catalyst like Amberlyst-15 ion exchange resin.[5]
Difficult purification of the aminodiene intermediate The intermediate may be unstable or difficult to handle.Opt for a one-pot procedure to avoid isolation of the intermediate. This simplifies the overall process and can improve yields.[5]

Data Presentation

Table 1: Comparison of Catalysts and Solvents for a One-Pot Bohlmann-Rahtz Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)
Acetic AcidToluene1102479
Zinc BromideToluene801890
Ytterbium TriflateToluene801894
Amberlyst-15Toluene502685

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Detailed Protocol for Hantzsch Pyridine Synthesis (Microwave-Assisted)

This protocol describes a microwave-assisted, one-pot synthesis and aromatization of a substituted pyridine.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ferric chloride (FeCl₃) (1 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a 10 mL microwave reactor vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5 mmol), and ferric chloride (1 mmol).

  • Add ethanol (5 mL) to the vessel and seal it.

  • Place the vessel in a microwave reactor and irradiate at 120°C for 10-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Detailed Protocol for Kröhnke Pyridine Synthesis

This protocol outlines the synthesis of a 2,4,6-trisubstituted pyridine.

Step 1: Synthesis of the α-Pyridinium Methyl Ketone Salt

  • Dissolve the desired methyl ketone (10 mmol) and iodine (10 mmol) in pyridine (20 mL).

  • Heat the mixture at 100°C for 2 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the pyridinium salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Step 2: Pyridine Ring Formation

  • In a round-bottom flask, dissolve the α-pyridinium methyl ketone salt (5 mmol) and the α,β-unsaturated carbonyl compound (5 mmol) in glacial acetic acid (25 mL).

  • Add ammonium acetate (25 mmol) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into a beaker of ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Detailed Protocol for a One-Pot Bohlmann-Rahtz Pyridine Synthesis

This protocol describes a one-pot synthesis of a trisubstituted pyridine using a Lewis acid catalyst.[2]

Materials:

  • Enamino ester (e.g., ethyl β-aminocrotonate) (1 mmol)

  • Alkynone (e.g., 1-phenyl-2-propyn-1-one) (1.2 mmol)

  • Ytterbium(III) triflate (Yb(OTf)₃) (0.1 mmol, 10 mol%)

  • Toluene (4 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the enamino ester (1 mmol), alkynone (1.2 mmol), and ytterbium(III) triflate (0.1 mmol).

  • Add dry toluene (4 mL) to the flask.

  • Heat the reaction mixture to 80°C and stir for 18 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Hantzsch_Troubleshooting Start Low Yield in Hantzsch Synthesis IncompleteReaction Incomplete Reaction Start->IncompleteReaction SideReactions Side Reactions Start->SideReactions OxidationIssue Poor Aromatization Start->OxidationIssue PurificationLoss Purification Losses Start->PurificationLoss Sol_Catalyst Use Catalyst (PTSA) or Microwave IncompleteReaction->Sol_Catalyst Sol_Stoichiometry Check Stoichiometry IncompleteReaction->Sol_Stoichiometry Sol_SlowAddition Slow Aldehyde Addition or Pre-form Enamine SideReactions->Sol_SlowAddition Sol_Oxidant Use Stronger Oxidant or One-Pot Method OxidationIssue->Sol_Oxidant Sol_Purification Direct Oxidation of Crude or Mild Purification PurificationLoss->Sol_Purification

Caption: Troubleshooting workflow for low yields in Hantzsch pyridine synthesis.

Reaction_Optimization_Logic Start Goal: Improve Pyridine Yield CheckReaction Analyze Reaction Outcome Start->CheckReaction LowYield Low Yield CheckReaction->LowYield No SideProducts Significant Side Products CheckReaction->SideProducts No GoodYield Acceptable Yield CheckReaction->GoodYield Yes ModifyConditions Modify Reaction Conditions LowYield->ModifyConditions SideProducts->ModifyConditions PurificationStrategy Optimize Purification SideProducts->PurificationStrategy ChangeCatalyst Change Catalyst ModifyConditions->ChangeCatalyst ChangeSolvent Change Solvent ModifyConditions->ChangeSolvent ChangeTemp Adjust Temperature/Time ModifyConditions->ChangeTemp ChangeCatalyst->CheckReaction ChangeSolvent->CheckReaction ChangeTemp->CheckReaction Recrystallize Recrystallization PurificationStrategy->Recrystallize Chromatography Column Chromatography PurificationStrategy->Chromatography

Caption: Logical workflow for optimizing multicomponent pyridine synthesis.

References

Technical Support Center: Purification of 2-(2-Aminobenzoyl)pyridine via Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-(2-aminobenzoyl)pyridine by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallizing this compound?

Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, an ideal solvent will dissolve it completely when hot but only sparingly when cold. Impurities, ideally, will either be insoluble in the hot solvent or remain soluble in the cold solvent, allowing for their separation from the purified crystals.

Q2: What are the best solvents for the recrystallization of this compound?

Based on its chemical structure (an aromatic ketone with an amine group), polar protic solvents are generally a good starting point. Alcohols such as methanol, ethanol, and isopropanol are commonly used.[1][2] A mixture of solvents, like methanol and methylene chloride, has also been reported to be effective.[3] The choice of solvent is critical and may require small-scale trials to find the optimal one for your specific sample and impurity profile.

Q3: What is the expected melting point of pure this compound?

The reported melting point for this compound is in the range of 153-155°C. A sharp melting point within this range is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.

Q4: How can I improve the recovery yield of my recrystallization?

To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Additionally, allowing the solution to cool slowly to room temperature before placing it in an ice bath will promote the formation of larger, purer crystals and improve recovery.

Q5: My purified product is still colored. How can I remove colored impurities?

If your this compound crystals are yellow or discolored, this may be due to persistent impurities. You can try adding a small amount of activated charcoal to the hot, dissolved solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not suitable. Not enough solvent is being used.Try a more polar solvent or a solvent mixture. Add more hot solvent in small increments until the compound dissolves.
The compound "oils out" instead of forming crystals. The solution is supersaturated, and the compound is coming out of solution above its melting point. The cooling process is too rapid.Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the flask to cool more slowly at room temperature before moving to an ice bath.
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The solution is supersaturated, and crystallization has not been initiated.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" of the pure compound to induce crystallization.
Crystal formation is very rapid and results in a fine powder. The solution was cooled too quickly.Reheat the solution to redissolve the solid, and perhaps add a small amount of extra solvent. Allow the solution to cool more slowly. Slower cooling generally results in larger, purer crystals.
The final product has a low melting point or a broad melting range. The compound is still impure. The crystals are not fully dry and contain residual solvent.Repeat the recrystallization process. Consider using a different solvent system. Ensure the crystals are thoroughly dried under vacuum to remove all traces of the solvent.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound from isopropanol.

Materials:

  • Crude this compound

  • Isopropanol

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of isopropanol, just enough to cover the solid. Gently heat the mixture on a hot plate with stirring. Add more hot isopropanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the crystals can be placed in a desiccator or a vacuum oven.

Solvent Selection Data

The selection of an appropriate solvent is crucial for successful recrystallization. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature.

SolventBoiling Point (°C)PolaritySuitability for this compound
Methanol 64.7Polar ProticGood; the compound is slightly soluble when heated.
Ethanol 78.4Polar ProticGood; often a suitable choice for aromatic compounds.[1]
Isopropanol 82.6Polar ProticVery Good; reported as an effective solvent for similar compounds.
Water 100Polar ProticPoor; this compound is not sufficiently soluble.
Methylene Chloride 39.6Polar AproticCan be used in a solvent mixture with an alcohol.
Hexane 68Non-polarPoor; unlikely to dissolve the polar compound.

Troubleshooting Workflow

G cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve oil_out Does the compound 'oil out'? dissolve->oil_out cool Cool solution slowly crystals_form Do crystals form? cool->crystals_form no no crystals_form->no No yes yes crystals_form->yes Yes oil_out->no No oil_out->yes Yes no_crystals No Crystals boil_off Boil off some solvent no_crystals->boil_off scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed oiling Oiling Out filter_dry Filter and Dry Crystals end Pure Product filter_dry->end add_solvent Reheat and add more solvent slow_cool Cool more slowly add_solvent->slow_cool boil_off->cool scratch_seed->cool slow_cool->cool no->cool no->no_crystals yes->filter_dry yes->add_solvent

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Palladium-Catalyzed Amination Reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments, with a specific focus on catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination reaction is sluggish or has a low yield. What are the common causes?

A1: Low yields in Buchwald-Hartwig aminations can stem from several factors. Common culprits include:

  • Catalyst Deactivation: The palladium catalyst is sensitive to various poisons.

  • Sub-optimal Reaction Conditions: Incorrect choice of ligand, base, solvent, or temperature can significantly hinder the reaction.

  • Poor Quality Reagents: Impurities in your aryl halide, amine, or solvent can act as catalyst poisons.[1]

  • Presence of Oxygen: Although many modern catalyst systems are robust, oxygen can lead to the oxidation of phosphine ligands and deactivation of the palladium catalyst.[2]

  • Inadequate Mixing: In heterogeneous mixtures, particularly with inorganic bases, insufficient agitation can lead to poor reaction rates.

Q2: What are the most common catalyst poisons I should be aware of?

A2: Palladium catalysts are susceptible to poisoning by a variety of substances that can coordinate strongly to the metal center and inhibit its catalytic activity. Key poisons include:

  • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing functional groups are notorious for poisoning palladium catalysts.[1]

  • Coordinating Functional Groups: Unprotected functional groups on your substrates, such as nitro groups, nitriles, or certain nitrogen-containing heterocycles, can bind to the palladium and halt the catalytic cycle.

  • Water and Protic Solvents: While some Buchwald-Hartwig protocols tolerate or even benefit from small amounts of water, excess water can lead to catalyst decomposition and unwanted side reactions.[3] The effect of water can be highly dependent on the specific reaction conditions, including the choice of base and solvent.[3]

  • Halide Ions: Although a necessary component of the reaction, an excess of certain halide ions, particularly iodide, can sometimes lead to the precipitation of palladium complexes and inhibit the reaction.

  • Oxidizing Agents: The presence of oxidizing agents can damage the phosphine ligands, which are crucial for the catalyst's stability and reactivity.[2]

Q3: How do I know if my catalyst has been poisoned?

A3: Catalyst poisoning can manifest in several ways:

  • Stalled Reaction: The reaction fails to proceed to completion, as observed by TLC or LC-MS analysis.

  • Formation of Palladium Black: The appearance of a black precipitate is a strong indicator of catalyst decomposition to elemental palladium, which is generally inactive for this transformation.

  • Inconsistent Results: Reactions that are difficult to reproduce may be suffering from trace impurities in the reagents or solvents that are poisoning the catalyst.

Q4: Can a poisoned palladium catalyst be regenerated?

A4: In some cases, catalyst regeneration is possible. For palladium catalysts that have been deactivated by sulfur compounds, treatment with oxidizing agents has been shown to restore some catalytic activity. For palladium black, regeneration involves re-solubilizing the metal and converting it back to an active catalytic species, which can be a complex process. A general protocol for regeneration is provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems in palladium-catalyzed amination reactions.

Observed Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst Poisoning Purify all reagents and solvents. Consider using a catalyst scavenger for the starting materials.
Incorrect Ligand/Base Combination Consult the literature for optimal ligand and base pairings for your specific substrate class. Bulky, electron-rich phosphine ligands are often effective.[4]
Oxygen Sensitivity Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly.
Low Catalyst Loading Increase the catalyst loading in increments (e.g., from 1 mol% to 2-3 mol%).
Formation of Palladium Black Catalyst Decomposition This indicates the formation of inactive Pd(0) aggregates. Improve ligand choice to better stabilize the catalytic species. Ensure the reaction is run under strictly anaerobic conditions.
High Reaction Temperature Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.
Inconsistent Yields Variable Reagent Quality Source high-purity reagents and purify them if necessary. Dry solvents rigorously before use.
Trace Impurities Even small amounts of impurities can have a significant impact. Consider the source and purity of all reaction components.
Side Product Formation (e.g., Hydrodehalogenation) Presence of a Hydrogen Source This can be caused by certain solvents or reagents. Ensure solvents are anhydrous and consider the choice of base.
Sub-optimal Ligand The choice of phosphine ligand can influence the selectivity of the reaction and minimize side reactions.

Impact of Common Poisons on Reaction Yield (Representative Data)

The following table provides a qualitative and representative summary of the impact of common poisons on the yield of a typical Buchwald-Hartwig amination reaction. Actual quantitative effects can vary significantly based on the specific substrates, catalyst system, and reaction conditions.

Poison Concentration (mol% relative to catalyst) Potential Impact on Yield Notes
Thiophenol (Sulfur Source) 100Severe reduction in yield (<10%)Sulfur compounds strongly and often irreversibly bind to the palladium center.
Water 100-500Variable; can be beneficial or detrimentalThe effect of water is highly context-dependent. In some cases, it can aid in the dissolution of the base and promote the reaction, while in others it can lead to catalyst deactivation.[3]
Benzonitrile (Coordinating Group) 200Moderate to severe reduction in yieldCoordinating solvents or functional groups can compete with the desired substrates for binding to the palladium catalyst.
Air (Oxygen) N/A (exposure)Significant reduction in yieldOxygen can lead to the oxidation of the phosphine ligand to phosphine oxide, which is a much poorer ligand for palladium.[2][5]

Experimental Protocols

Protocol 1: General Procedure for a Buchwald-Hartwig Amination Reaction under an Inert Atmosphere

This protocol outlines the standard procedure for setting up a palladium-catalyzed amination reaction, minimizing the risk of catalyst deactivation by atmospheric oxygen.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Aryl halide

  • Amine

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or oven-dried vial, add the palladium precatalyst, phosphine ligand, and base under a counterflow of inert gas.

  • Add the aryl halide and the amine to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Purification of Solvents by Drying

Rigorous drying of solvents is crucial to prevent water-induced catalyst deactivation.

Materials:

  • Solvent to be dried (e.g., Toluene, THF, Dioxane)

  • Drying agent (e.g., activated 3Å or 4Å molecular sieves)

  • Oven-dried flask with a stopper

Procedure:

  • Activate molecular sieves by heating them in an oven at a high temperature (e.g., 200-300 °C) under vacuum for several hours.[6]

  • Allow the molecular sieves to cool to room temperature under an inert atmosphere.

  • Add the activated molecular sieves to the solvent in an oven-dried flask (approximately 5-10% w/v).

  • Allow the solvent to stand over the molecular sieves for at least 24 hours before use. For particularly stubborn solvents like methanol, a longer drying time may be necessary.[6]

  • Use a syringe to draw the dry solvent, ensuring not to disturb the molecular sieves at the bottom of the flask.

Protocol 3: General Protocol for the Regeneration of Palladium Black

This protocol provides a general method for recovering palladium from palladium black, which can then be converted back into a catalytically active form. Caution: This procedure involves corrosive and hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Palladium black

  • Aqua regia (a freshly prepared 3:1 mixture of concentrated hydrochloric acid and nitric acid)

  • Reducing agent (e.g., formic acid, sodium borohydride)

  • Base (e.g., sodium hydroxide)

Procedure:

  • Carefully add the palladium black to a flask.

  • In a fume hood, slowly and carefully add aqua regia to the flask to dissolve the palladium black. The solution will turn a dark reddish-brown as palladium(IV) chloride is formed.

  • Once all the palladium black has dissolved, carefully heat the solution to evaporate the excess acid.

  • Re-dissolve the resulting palladium salt in water.

  • To precipitate palladium metal, carefully add a reducing agent. For example, formic acid can be used in a basic solution.

  • Filter the regenerated palladium metal, wash it thoroughly with water, and dry it. This palladium can then be used to prepare active palladium catalysts.

Visualizing Reaction Pathways and Troubleshooting

The Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination reaction. Understanding this cycle is key to diagnosing issues in your reaction.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)-X(L) oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange + HNR'R'' - HX amine_complex Ar-Pd(II)-NHR'R''(L) ligand_exchange->amine_complex reductive_elimination Reductive Elimination amine_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Common Catalyst Poisoning Pathways

Catalyst poisons can interrupt the catalytic cycle at various stages, leading to the formation of inactive palladium species.

Poisoning_Pathways active_catalyst Active Pd(0) or Pd(II) Species inactive_complex Inactive Pd-Poison Complex active_catalyst->inactive_complex Coordination pd_black Palladium Black (Pd(0) aggregates) active_catalyst->pd_black Decomposition ligand_oxidation Phosphine Ligand Oxidation active_catalyst->ligand_oxidation + O2 poison Poison (e.g., Sulfur, Coordinating Ligands) poison->inactive_complex oxidized_ligand Oxidized Ligand (e.g., Phosphine Oxide) ligand_oxidation->oxidized_ligand less_active_catalyst Less Active Catalyst oxidized_ligand->less_active_catalyst Troubleshooting_Workflow start Low/No Product Formation check_reagents Verify Reagent Purity and Anhydrous/Anaerobic Conditions start->check_reagents check_conditions Review Reaction Conditions (Ligand, Base, Temp, Solvent) start->check_conditions re_run_control Run a Control Reaction with Known Good Reagents check_reagents->re_run_control optimize_conditions Systematically Optimize Reaction Conditions check_conditions->optimize_conditions problem_solved Problem Solved re_run_control->problem_solved Success investigate_poisoning Investigate Catalyst Poisoning re_run_control->investigate_poisoning Failure purify_reagents Purify Starting Materials and Solvents investigate_poisoning->purify_reagents purify_reagents->re_run_control optimize_conditions->problem_solved

References

Validation & Comparative

A Comparative Guide to Precursors in Quinazoline Synthesis: Evaluating 2-(2-Aminobenzoyl)pyridine Against Common Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of the quinazoline scaffold is a critical step in the discovery of novel therapeutics. This guide provides a comprehensive comparison of common precursors for quinazoline synthesis, with a special focus on the potential utility of 2-(2-aminobenzoyl)pyridine in this context. While specific experimental data for the use of this compound in quinazoline synthesis is not extensively documented in current literature, its structural similarity to other 2-aminoaryl ketones allows for a theoretical and comparative analysis against established precursors such as 2-aminobenzonitriles, 2-aminobenzamides, 2-aminobenzaldehydes, and isatoic anhydride.

Executive Summary

The selection of a precursor for quinazoline synthesis is a crucial decision that impacts reaction efficiency, substrate scope, and overall cost-effectiveness. This guide presents a data-driven comparison of various starting materials, offering insights into their respective advantages and limitations. While this compound represents a structurally interesting starting material, the lack of specific published protocols necessitates a comparison with well-established alternatives. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes synthetic pathways to aid researchers in making informed decisions for their synthetic strategies.

Comparative Analysis of Precursors

The synthesis of the quinazoline core typically involves the condensation of a suitable ortho-substituted aniline derivative with a one-carbon source. The nature of the substituent on the aniline precursor dictates the reaction conditions and the types of reagents required for cyclization.

This compound: A 2-Aminoaryl Ketone Analogue

This compound belongs to the class of 2-aminoaryl ketones. Generally, 2-aminoaryl ketones can react with a nitrogen source, such as ammonia or its equivalent, to form the quinazoline ring. The pyridine moiety in this compound could potentially influence the reactivity of the carbonyl group and the amino group through electronic effects and may also offer a site for further chemical modification.

Precursor_Comparison cluster_products Product Product Quinazoline Core Precursor1 Precursor1 Precursor1->Product + Nitrogen Source Precursor2 Precursor2 Precursor2->Product + One-Carbon Source Precursor3 Precursor3 Precursor3->Product + One-Carbon Source Precursor4 Precursor4 Precursor4->Product + Nitrogen Source Precursor5 Precursor5 Precursor5->Product + Amine/Ammonia

Figure 2: General synthetic pathways to quinazolines from various precursors.

Logical Workflow for Precursor Selection

The choice of a precursor is often guided by several factors including the desired substitution pattern on the final quinazoline, the availability and cost of starting materials, and the desired reaction conditions (e.g., metal-catalyzed vs. metal-free).

dot

Precursor_Selection_Workflow Start Define Target Quinazoline Structure Q1 Is 2-amino or 2-oxo functionality desired? Start->Q1 P_nitrile Consider 2-Aminobenzonitrile Q1->P_nitrile 2-amino P_amide Consider 2-Aminobenzamide or Isatoic Anhydride Q1->P_amide 2-oxo Q2 Are C4 substituents required? P_nitrile->Q2 P_amide->Q2 P_ketone Consider 2-Aminoaryl Ketone (e.g., this compound) Q2->P_ketone Yes P_aldehyde Consider 2-Aminobenzaldehyde Q2->P_aldehyde No Q3 Are metal-free conditions preferred? P_ketone->Q3 P_aldehyde->Q3 Metal_free Select appropriate reagents (e.g., I2, H2O2) Q3->Metal_free Yes Catalyzed Select appropriate catalyst (e.g., Cu, Pd, Ru) Q3->Catalyzed No End Finalize Synthetic Route Metal_free->End Catalyzed->End

Figure 3: A logical workflow for selecting a suitable precursor for quinazoline synthesis.

Conclusion

The synthesis of quinazolines can be achieved through a variety of pathways, with the choice of precursor playing a pivotal role in the overall efficiency and outcome of the reaction. While this compound remains a precursor with underexplored potential, its classification as a 2-aminoaryl ketone suggests that it could be a valuable substrate for the synthesis of 4-substituted quinazolines.

This guide provides a foundational understanding of the comparative performance of common precursors. Researchers are encouraged to consider the data and protocols presented herein as a starting point for the development of optimized synthetic routes to their target quinazoline derivatives. Further investigation into the reactivity of this compound and its analogues is warranted to fully elucidate its potential in the synthesis of this important heterocyclic scaffold.

A Comparative Guide to Copper-Catalyzed and Palladium-Catalyzed Amination Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between copper and palladium catalysts for C-N cross-coupling reactions is a critical decision in synthetic strategy. This guide provides an objective comparison of their performance, supported by experimental data, to inform this selection process.

While both copper and palladium-based systems are powerful tools for the formation of carbon-nitrogen bonds, they exhibit distinct characteristics in terms of efficiency, substrate scope, and reaction conditions. Historically, copper-catalyzed methods like the Ullmann condensation required harsh reaction conditions. However, the development of new ligands has led to milder protocols. Palladium-catalyzed Buchwald-Hartwig amination, on the other hand, is renowned for its broad applicability and generally milder conditions from its inception.

Quantitative Performance Comparison

The following table summarizes key performance indicators for copper- and palladium-catalyzed amination reactions based on selected literature examples. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

ParameterCopper-Catalyzed Amination (Ullmann-type)Palladium-Catalyzed Amination (Buchwald-Hartwig)Key Observations
Typical Catalyst Loading 1-10 mol%0.5-5 mol%Palladium catalysts are often effective at lower loadings.
Reaction Temperature 80-140 °CRoom Temperature - 110 °CPalladium systems can often be run at lower temperatures.
Reaction Time 12-48 hours2-24 hoursBuchwald-Hartwig reactions are generally faster.
Substrate Scope Prefers aryl iodides and bromides. Electron-deficient arenes are more reactive.Broad scope including aryl chlorides, bromides, iodides, and triflates. Tolerates a wide range of functional groups.Palladium catalysis offers greater flexibility in substrate choice.
Ligand Often requires N- or O-based chelating ligands (e.g., diamines, amino acids, phenols).Bulky, electron-rich phosphine ligands are commonly used (e.g., biarylphosphines).Ligand choice is crucial for the success of both reactions.
Base Strong bases are typically required (e.g., K3PO4, Cs2CO3).A variety of bases can be used, from strong alkoxides (e.g., NaOtBu) to weaker carbonates.Palladium catalysis offers more options for base selection.
Cost Copper is significantly more earth-abundant and less expensive than palladium.Palladium is a precious metal, making the catalyst a significant cost factor.Copper catalysis is more economical, especially for large-scale synthesis.

Experimental Protocols

Detailed methodologies for representative copper- and palladium-catalyzed amination reactions are provided below.

Copper-Catalyzed Amination of 4-Bromoanisole with Aniline

This protocol is a representative example of a ligand-assisted Ullmann condensation.

Materials:

  • Copper(I) iodide (CuI)

  • N,N'-dimethyl-1,2-ethanediamine (DMEDA)

  • Potassium phosphate (K3PO4)

  • 4-Bromoanisole

  • Aniline

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube is added CuI (0.1 mmol), K3PO4 (2.0 mmol), and a magnetic stir bar.

  • The tube is evacuated and backfilled with argon three times.

  • Toluene (2.0 mL), 4-bromoanisole (1.0 mmol), aniline (1.2 mmol), and DMEDA (0.2 mmol) are added sequentially via syringe.

  • The reaction mixture is heated to 110 °C and stirred for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)aniline.

Palladium-Catalyzed Amination of 4-Bromoanisole with Aniline

This protocol is a typical example of a Buchwald-Hartwig amination reaction.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • 4-Bromoanisole

  • Aniline

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube is added Pd2(dba)3 (0.01 mmol), XPhos (0.024 mmol), NaOtBu (1.4 mmol), and a magnetic stir bar.

  • The tube is evacuated and backfilled with argon three times.

  • Toluene (2.0 mL), 4-bromoanisole (1.0 mmol), and aniline (1.2 mmol) are added sequentially via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 4 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)aniline.

Visualizing the Process and Comparison

The following diagrams illustrate the general experimental workflow for catalytic amination and a logical comparison of the two catalytic systems.

G General Experimental Workflow for Catalytic Amination reagents Weigh Catalyst, Ligand, and Base setup Assemble Reaction Vessel under Inert Atmosphere reagents->setup addition Add Solvent, Aryl Halide, and Amine setup->addition reaction Heat and Stir for Specified Time addition->reaction workup Cool, Dilute, and Filter reaction->workup purification Concentrate and Purify (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized workflow for performing a catalytic amination reaction.

G Logical Comparison of Catalytic Amination Systems cluster_cu Copper-Catalyzed Amination cluster_pd Palladium-Catalyzed Amination cu_catalyst Copper Catalyst cu_cost Lower Cost cu_catalyst->cu_cost cu_conditions Harsher Conditions (Higher Temp, Longer Time) cu_catalyst->cu_conditions cu_scope Narrower Substrate Scope (prefers Iodides/Bromides) cu_catalyst->cu_scope pd_catalyst Palladium Catalyst pd_cost Higher Cost pd_catalyst->pd_cost pd_conditions Milder Conditions (Lower Temp, Shorter Time) pd_catalyst->pd_conditions pd_scope Broader Substrate Scope (includes Chlorides/Triflates) pd_catalyst->pd_scope decision Choice of Catalytic System decision->cu_catalyst Cost-driven, Large-scale decision->pd_catalyst Scope-driven, Functional Group Tolerance

Caption: A decision-making diagram for choosing between copper and palladium catalysts.

Conclusion

The choice between copper and palladium for catalytic amination is a trade-off between cost and performance. Palladium catalysis, particularly the Buchwald-Hartwig amination, generally offers a broader substrate scope, milder reaction conditions, and higher efficiency in terms of reaction time and catalyst loading. This makes it a versatile and often preferred method in research and development settings where functional group tolerance and rapid library synthesis are paramount.

Conversely, copper-catalyzed amination presents a more economical alternative, a significant advantage for industrial-scale synthesis. While traditionally requiring harsher conditions, modern advancements with new ligand systems are continuously improving the efficiency and mildness of copper-catalyzed C-N couplings. Ultimately, the optimal choice of catalyst will depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale of the reaction, and economic considerations.

A Comparative Analysis of Pyridine and Pyrimidine Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel and more effective anti-inflammatory therapies, heterocyclic compounds, particularly pyridine and pyrimidine derivatives, have emerged as promising scaffolds. Both classes of compounds have demonstrated significant potential in modulating key inflammatory pathways. This guide provides an objective comparison of their anti-inflammatory activities, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action.

At a Glance: Pyridine vs. Pyrimidine Derivatives

FeaturePyridine DerivativesPyrimidine Derivatives
Core Structure Single nitrogen-containing six-membered aromatic ringSix-membered aromatic ring with two nitrogen atoms at positions 1 and 3
Primary Anti-Inflammatory Mechanisms Inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes. Modulation of NF-κB and MAPK signaling pathways.Inhibition of COX enzymes (often with selectivity for COX-2), NO production, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[1][2] Also involved in modulating NF-κB and MAPK signaling pathways.
Reported Efficacy Varies depending on the specific derivative. Some have shown potent inhibition of inflammatory markers comparable to standard drugs.A broad range of derivatives have been synthesized and tested, with many exhibiting potent anti-inflammatory effects, in some cases superior to existing NSAIDs.[2]

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the in vitro and in vivo anti-inflammatory activities of representative pyridine and pyrimidine derivatives from various studies.

In Vitro Anti-Inflammatory Activity

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundClassIC50 (µM)% Inhibition (at a specific concentration)Reference
7aPyridine76.665.48%[3]
7fPyridine96.851.19%[3]
9aPyrimidine83.155.95%[3]
9dPyrimidine88.761.90%[3]

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyridopyrimidine 9dPyridine-Pyrimidine Hybrid3.540.546.56[4]
Pyrimidine 5Pyrimidine-0.04 ± 0.09-[2]
Pyrimidine 6Pyrimidine-0.04 ± 0.02-[2]
Celecoxib (Standard)-5.691.115.12[4]

Table 3: Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages

CompoundClassTNF-α InhibitionIL-6 InhibitionIL-1β InhibitionReference
Pyridine SK94PyridineDose-dependent inhibitionNot ReportedNot Reported[3]
Pyrimidine derivativePyrimidine-IC50 = 2.67 µMIC50 = 0.91 µM[5]
Pyridine derivative 7aPyridine61% decrease in mRNA32% decrease in mRNA43% decrease in mRNA[3]
Pyrimidine derivative 9dPyrimidine83% decrease in mRNA48% decrease in mRNA71% decrease in mRNA[3]
In Vivo Anti-Inflammatory Activity

Table 4: Inhibition of Carrageenan-Induced Paw Edema in Rats

CompoundClassDose (mg/kg)% Inhibition of EdemaReference
Pyridopyrimidine 9dPyridine-Pyrimidine Hybrid50> Celecoxib[4]
Pyrimidine derivativePyrimidine10054.5%
Indomethacin (Standard)-1062.3%

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of both pyridine and pyrimidine derivatives are often mediated through their interaction with key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G cluster_0 Inflammatory Stimuli (LPS, Cytokines) cluster_1 Signaling Cascades cluster_2 Transcription Factors cluster_3 Inflammatory Response LPS LPS IKK IKK Complex LPS->IKK MAPKKK MAPKKK LPS->MAPKKK TNF_alpha TNF_alpha TNF_alpha->IKK IL_1beta IL_1beta IL_1beta->IKK NF_kB NF-κB IKK->NF_kB activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates AP_1 AP-1 MAPK->AP_1 activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines induces transcription iNOS_COX2 iNOS, COX-2 NF_kB->iNOS_COX2 induces transcription AP_1->Pro_inflammatory_Cytokines induces transcription AP_1->iNOS_COX2 induces transcription Pyridine_Pyrimidine Pyridine & Pyrimidine Derivatives Pyridine_Pyrimidine->IKK inhibit Pyridine_Pyrimidine->MAPK inhibit

Caption: General overview of the NF-κB and MAPK signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of these anti-inflammatory agents.

In Vitro: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is widely used to screen for potential anti-inflammatory compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

G cluster_0 Cell Culture and Treatment cluster_1 Nitrite Measurement (Griess Assay) A 1. Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/well) in a 96-well plate. B 2. Incubate for 24 hours (37°C, 5% CO2). A->B C 3. Pre-treat cells with test compounds (Pyridine/ Pyrimidine derivatives) for 1-2 hours. B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) for 24 hours. C->D E 5. Collect 100 µL of cell culture supernatant. D->E F 6. Mix with 100 µL of Griess reagent. E->F G 7. Incubate at room temperature for 10-15 minutes. F->G H 8. Measure absorbance at 540-550 nm. G->H

Caption: Workflow for the in vitro nitric oxide production assay.

Detailed Steps:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Incubation: The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test pyridine or pyrimidine derivatives. The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of approximately 1 µg/mL) to induce an inflammatory response, and the cells are incubated for another 24 hours.

  • Griess Assay: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to each well.

  • Measurement: The plate is incubated at room temperature for 10-15 minutes, and the absorbance is measured at a wavelength of 540-550 nm using a microplate reader. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

In Vitro: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.

Detailed Steps (based on commercially available kits, e.g., Cayman Chemical, Item No. 701050):

  • Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid solution according to the kit's instructions.

  • Enzyme Preparation: Reconstitute the ovine COX-1 or human recombinant COX-2 enzyme with the provided buffer.

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the test compound (pyridine or pyrimidine derivative) at various concentrations. Add the enzyme to each well and incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Colorimetric Detection: After a set incubation period, add a colorimetric substrate solution. The peroxidase activity of COX converts the substrate into a colored product.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader. The percentage of COX inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to evaluate the in vivo acute anti-inflammatory activity of compounds.

Detailed Steps:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Fasting: The animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test pyridine or pyrimidine derivatives are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: One hour after the administration of the test compound, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured immediately after the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

Both pyridine and pyrimidine derivatives represent valuable scaffolds in the development of novel anti-inflammatory agents. The available data suggests that both classes can effectively inhibit key inflammatory mediators and pathways. Pyrimidine derivatives have been extensively studied, with many compounds showing high potency and selectivity for COX-2. Pyridine derivatives also demonstrate significant anti-inflammatory potential, particularly in the inhibition of nitric oxide and pro-inflammatory cytokines.

The choice between a pyridine or pyrimidine scaffold for drug development will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The direct comparative studies, such as the one evaluating nitric oxide inhibition, are invaluable for making informed decisions. Further head-to-head comparisons of a wider range of derivatives from both classes are warranted to fully elucidate their relative strengths and weaknesses as anti-inflammatory drug candidates. The detailed experimental protocols provided in this guide should aid researchers in conducting such comparative studies and advancing the field of anti-inflammatory drug discovery.

References

A Comparative Guide to the Sensitivity of Aminopyridine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the sensitivity of aminopyridine-based fluorescent probes against other common fluorescent probes for the detection of copper ions (Cu²⁺) and for pH sensing. The performance of these probes is evaluated based on key quantitative metrics, supported by detailed experimental protocols and signaling pathway diagrams.

Aminopyridine-Based Probes in Fluorescent Sensing

Aminopyridine scaffolds are versatile platforms in the design of fluorescent probes due to their inherent fluorescence and the ability of the pyridine nitrogen and amino groups to act as binding sites for analytes. This guide focuses on two key applications: the detection of the biologically and environmentally significant Cu²⁺ ion and the measurement of pH, a fundamental parameter in numerous biological and chemical systems.

Comparison of Fluorescent Probes for Copper (Cu²⁺) Detection

The sensitive and selective detection of Cu²⁺ is crucial due to its dual role as an essential micronutrient and a potential environmental toxin. Here, we compare the performance of an aminopyridine-based probe, 3-Aminopyridine Salicylidene (3APS), with other prominent fluorescent probes for Cu²⁺.

Quantitative Comparison of Cu²⁺ Fluorescent Probes
Probe TypeSpecific ProbeLimit of Detection (LOD)Remarks
Aminopyridine-Based 3-Aminopyridine Salicylidene (3APS)0.12 µM (324 µg/L)[1][2][3]Colorimetric and fluorescent detection.
Rhodamine-Based Rhodamine B derivative0.11 µM"Turn-on" fluorescence response.
Naphthalimide-Based Naphthalimide derivative0.03 µM"Off-on" type probe.
Fluorescein-Based Fluorescein derivative0.11 µM"Turn-on" fluorescence upon Cu²⁺ binding.
Signaling Pathway for 3APS Cu²⁺ Detection

The detection of Cu²⁺ by 3-Aminopyridine Salicylidene (3APS) involves the coordination of the metal ion with the Schiff base ligand. This interaction perturbs the electronic structure of the fluorophore, leading to a change in its fluorescence properties.

Signaling Pathway of 3APS for Cu²⁺ Detection 3APS_Probe 3-Aminopyridine Salicylidene (3APS) Complex 3APS-Cu²⁺ Complex 3APS_Probe->Complex Coordination Cu2_ion Copper Ion (Cu²⁺) Cu2_ion->Complex Signal Fluorescence Signal Change Complex->Signal Perturbation of Electronic Structure

Caption: Coordination of Cu²⁺ with 3APS probe leading to a fluorescence signal change.

Comparison of Fluorescent Probes for pH Sensing

Fluorescent pH probes are essential tools for monitoring pH changes in various environments, including living cells. Here, we discuss an aminopyridine-based probe and compare its characteristics with widely used pH indicators.

Quantitative Comparison of pH Fluorescent Probes

| Probe Type | Specific Probe | pKa | Quantum Yield (Φ) | Remarks | | :--- | :--- | :--- | :--- | | Aminopyridine-Based | 3-Amino-furo[2,3-b]pyridine-2-carboxamide (AFP) | pH-dependent fluorescence observed[4] | Not explicitly reported | Exhibits fluorescence changes in both acidic and basic conditions.[4] | | Rhodamine-Based | Rhodamine derivative | 5.81[5] | 0.26 (at pH 4.5)[5] | Suitable for acidic environments.[5] | | Near-Infrared Dye-Based | pH-A | 7.2[6] | 0.19 (in methanol)[6] | Suitable for intracellular pH measurement.[6] |

Logical Relationship for pH Probe Selection

The choice of a fluorescent pH probe is dictated by the specific pH range of interest and the desired photophysical properties. The pKa of the probe should be close to the target pH for maximum sensitivity.

Decision Tree for pH Probe Selection Target_pH Define Target pH Range Select_Probe Select Probe with pKa ≈ Target pH Target_pH->Select_Probe Consider_QY Consider Quantum Yield (Φ) for Signal Brightness Select_Probe->Consider_QY Final_Choice Final Probe Selection Consider_QY->Final_Choice

Caption: A logical workflow for selecting an appropriate fluorescent pH probe.

Experimental Protocols

Synthesis of 3-Aminopyridine Salicylidene (3APS)

This protocol describes the microwave-assisted synthesis of the aminopyridine-based Cu²⁺ probe, 3APS.[1]

  • Dissolution: Dissolve 1.97 mmol of 3-aminopyridine in 5.0 mL of absolute ethanol in a microwave glass vessel.

  • Addition: Add 1.2 equivalents of o-salicylaldehyde to the solution.

  • Microwave Irradiation: Heat the mixture in a microwave reactor for 5 minutes at 150 °C.

  • Solvent Removal: Remove the solvent under reduced pressure (in vacuo).

  • Crystallization: Cool the residue to room temperature to obtain a yellow solid.

  • Purification: Recrystallize the solid twice from absolute ethanol to yield pure 3APS (95% yield).

General Protocol for Determining the Limit of Detection (LOD) of a Fluorescent Metal Ion Sensor

This procedure outlines the steps to determine the sensitivity of a fluorescent probe for a specific metal ion.

Workflow for LOD Determination of a Fluorescent Metal Ion Sensor cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_calc Calculation Blank Prepare Blank Solution (Probe only) Measure_Blank Measure Fluorescence of Blank (multiple times) Blank->Measure_Blank Standards Prepare Standard Solutions (Probe + varying [Metal Ion]) Measure_Standards Measure Fluorescence of Standard Solutions Standards->Measure_Standards Calc_SD Calculate Standard Deviation (σ) of Blank Measurements Measure_Blank->Calc_SD Plot_Curve Plot Calibration Curve (Fluorescence vs. [Metal Ion]) Measure_Standards->Plot_Curve Calc_LOD Calculate LOD (LOD = 3σ / k) Calc_SD->Calc_LOD Calc_Slope Determine Slope (k) of the Linear Range Plot_Curve->Calc_Slope Calc_Slope->Calc_LOD

Caption: Experimental workflow for determining the Limit of Detection (LOD).

General Protocol for Determining the pKa of a Fluorescent pH Probe by Spectrophotometry

This protocol details the determination of the acid dissociation constant (pKa), a key parameter for pH probes.

  • Prepare Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values.

  • Prepare Probe Solutions: Prepare a stock solution of the fluorescent probe and add a consistent amount to each buffer solution.

  • Measure Absorbance/Fluorescence: Measure the absorbance or fluorescence spectrum of the probe in each buffer solution at a constant temperature.

  • Plot Data: Plot the absorbance or fluorescence intensity at a specific wavelength against the pH of the buffer solutions.

  • Determine pKa: The pKa is the pH at which the probe is 50% in its protonated form and 50% in its deprotonated form. This corresponds to the inflection point of the resulting sigmoidal curve. The Henderson-Hasselbalch equation can be used for calculation: pH = pKa + log([A⁻]/[HA]), where [A⁻] and [HA] are the concentrations of the deprotonated and protonated forms, respectively.

References

A Comparative Guide to HPLC and GC Methods for Aminopyridine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the Quantitative Analysis of Aminopyridines.

The accurate and reliable quantification of aminopyridines, a class of compounds with significant applications in pharmaceuticals and as chemical intermediates, is crucial for quality control and research. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques that can be employed for this purpose. This guide provides a comprehensive cross-validation of these two methods, presenting supporting experimental data, detailed protocols, and a clear decision-making framework to assist researchers in selecting the most appropriate technique for their specific analytical needs.

At a Glance: Key Performance Metrics

The choice between HPLC and GC for aminopyridine analysis hinges on various factors including the required sensitivity, the sample matrix, and the available instrumentation. Below is a summary of key performance parameters for both methods, derived from validated analytical procedures.

ParameterHPLC MethodGC-NPD Method
Principle Reverse-Phase Liquid Chromatography with UV detectionGas-Solid Chromatography with Nitrogen-Phosphorus Detection
Derivatization Not RequiredNot Required
Limit of Detection (LOD) 2-Aminopyridine: ~0.070 mg/L3-Aminopyridine: ~0.071 mg/L4-Aminopyridine: ~0.029 mg/L2-Aminopyridine: ~0.00104 mg/L3-Aminopyridine: ~0.00157 mg/L4-Aminopyridine: ~0.00274 mg/L
Limit of Quantification (LOQ) Not explicitly stated, typically 3x LOD2-Aminopyridine: ~0.00348 mg/L3-Aminopyridine: ~0.00523 mg/L4-Aminopyridine: ~0.00913 mg/L
Accuracy (Recovery) 2-Aminopyridine: 97.2%3-Aminopyridine: 98.4%4-Aminopyridine: 101%2-Aminopyridine: 96.6%3-Aminopyridine: 97.8%4-Aminopyridine: 95.4%
Precision (RSD%) Repeatability: 0.70% - 1.5%Intermediate Precision: 2.2% - 6.2%Not explicitly stated in the reviewed method.
Typical Run Time ~15-20 minutes~10-15 minutes

Experimental Protocols: A Detailed Look

Reproducibility and accuracy are paramount in analytical chemistry. The following are detailed experimental protocols for both an HPLC-UV and a GC-NPD method for the analysis of aminopyridine isomers.

HPLC-UV Method for Aminopyridine Isomers

This method is suitable for the simultaneous determination of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase to achieve a suitable concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a suitable buffer (e.g., phosphate buffer, pH 7.0) and mix with an organic modifier like methanol or acetonitrile. A common mobile phase is a mixture of buffer and methanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a series of standard solutions of each aminopyridine isomer of known concentrations.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

GC-NPD Method for Aminopyridine Isomers

This method, adapted from an OSHA validated procedure, is designed for the analysis of aminopyridine isomers in air samples but can be adapted for other matrices with appropriate sample preparation. Notably, this method does not require derivatization.[1]

1. Sample Preparation (from sorbent tube):

  • The aminopyridines are collected on a solid sorbent tube (e.g., XAD-7).

  • Desorption is performed by extracting the sorbent with a suitable solvent. The OSHA method specifies extraction with 0.1 N NaOH.[1]

2. Chromatographic Conditions:

  • Instrument: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).

  • Column: A polar capillary column suitable for amine analysis (e.g., a wax-type or amine-specific column). A common choice is a 60 m x 0.32 mm i.d. fused silica capillary column with a 1.0 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of around 220°C, held for several minutes.

  • Injection Mode: Splitless injection is often preferred for trace analysis.

3. Calibration:

  • Prepare standard solutions of the aminopyridine isomers in the extraction solvent.

  • Analyze the standards under the same GC conditions as the samples to create a calibration curve.

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical process and aid in method selection, the following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical considerations for choosing between HPLC and GC for aminopyridine analysis.

experimental_workflow cluster_hplc HPLC Workflow cluster_gc GC Workflow hplc_prep Sample Preparation (Dissolution & Filtration) hplc_inject HPLC Injection hplc_prep->hplc_inject hplc_sep C18 Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_data Data Analysis hplc_detect->hplc_data gc_prep Sample Preparation (Extraction) gc_inject GC Injection gc_prep->gc_inject gc_sep Capillary Column Separation gc_inject->gc_sep gc_detect NPD Detection gc_sep->gc_detect gc_data Data Analysis gc_detect->gc_data

Caption: Comparative workflows for HPLC and GC analysis of aminopyridines.

decision_tree start Start: Aminopyridine Analysis property Key Analyte Property: Volatility & Polarity start->property hplc_path Low Volatility / High Polarity property->hplc_path Aminopyridines are polar gc_path Sufficiently Volatile property->gc_path Can be volatilized hplc_method HPLC is Generally Preferred hplc_path->hplc_method gc_method GC is a Viable Option gc_path->gc_method sensitivity Required Sensitivity? hplc_method->sensitivity gc_method->sensitivity high_sens Very High (sub-ppb) sensitivity->high_sens mod_sens Moderate (ppb-ppm) sensitivity->mod_sens gc_final GC-NPD is Advantageous high_sens->gc_final hplc_final HPLC-UV is Suitable mod_sens->hplc_final

Caption: Decision tree for selecting between HPLC and GC for aminopyridine analysis.

Discussion and Recommendations

The choice between HPLC and GC for aminopyridine analysis is not always straightforward and depends on the specific requirements of the assay.

HPLC-UV is a robust and widely accessible technique that is well-suited for the analysis of polar, non-volatile compounds like aminopyridines. The sample preparation is often simpler, involving dissolution and filtration. The method demonstrates good accuracy and precision, making it a reliable choice for routine quality control applications where moderate sensitivity is sufficient.

GC-NPD , on the other hand, offers significantly lower limits of detection and quantification, making it the preferred method for trace-level analysis. The use of a Nitrogen-Phosphorus Detector provides excellent selectivity for nitrogen-containing compounds like aminopyridines. While historically, the analysis of polar amines by GC has often required derivatization to improve volatility and peak shape, the validated OSHA method demonstrates that direct analysis is feasible and sensitive with the appropriate column and detector.[1]

  • For routine analysis of aminopyridines in pharmaceutical formulations or as chemical intermediates where concentration levels are in the parts per million (ppm) range or higher, HPLC-UV is a reliable and straightforward choice.

  • For applications requiring the determination of trace-level impurities or for the analysis of aminopyridines in complex matrices where very high sensitivity (parts per billion, ppb) is necessary, GC-NPD is the superior method.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical needs, taking into account the required sensitivity, the nature of the sample matrix, and the available instrumentation and expertise. This guide provides the foundational data and workflows to make an informed and objective decision.

References

comparative study of synthetic routes to 2-amino-3-cyanopyridine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Routes of 2-Amino-3-Cyanopyridine Derivatives

The synthesis of 2-amino-3-cyanopyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, has been approached through various synthetic strategies.[1][2][3] This guide provides a comparative analysis of prominent synthetic routes, focusing on multicomponent reactions (MCRs) that offer efficiency and high yields. The comparison will encompass microwave-assisted synthesis, catalyzed solvent-free methods, and conventional heating protocols, supported by experimental data and detailed methodologies.

Comparison of Synthetic Methodologies

The one-pot condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate is a common and effective method for synthesizing 2-amino-3-cyanopyridine derivatives.[1][4][5] Variations in this approach lie in the energy source, catalyst, and solvent conditions, which significantly impact reaction times and yields.

Synthetic RouteCatalyst/PromoterEnergy SourceSolventReaction TimeYield (%)
Route 1: Microwave-Assisted Synthesis NoneMicrowave IrradiationSolvent-free7-9 min72-86%[1]
Route 2: Heterogeneous Catalysis Nanostructured Na2CaP2O7Conventional Heating (80 °C)Solvent-free15-30 min84-94%[4]
N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA)Conventional Heating (100 °C)Solvent-free25-50 min85-95%[5]
Copper Nanoparticles on Charcoal (Cu/C)Conventional Heating (Reflux)Acetonitrile1.5-3 h86-94%[6]
Route 3: Conventional Heating NoneConventional Heating (Reflux)Ethanol10-14 hNot specified, but generally lower than other methods[2]

Experimental Protocols

Route 1: Microwave-Assisted One-Pot Synthesis

This method offers a rapid and environmentally friendly approach to synthesizing 2-amino-3-cyanopyridine derivatives.[1]

Procedure: A mixture of an aromatic aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol) is placed in a dry flask.[1] The flask is connected to a reflux condenser and irradiated in a microwave oven for 7-9 minutes.[1] After completion of the reaction, the mixture is cooled and washed with a small amount of ethanol. The crude product is then purified by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.[1]

Route 2: Nanostructured Na2CaP2O7 Catalyzed Synthesis

This solvent-free method utilizes a reusable and environmentally benign catalyst to achieve high yields in a short reaction time.[4]

Procedure: A mixture of an aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), a ketone (1 mmol), ammonium acetate (1.5 mmol), and nanostructured Na2CaP2O7 (0.03 g) is heated at 80 °C under solvent-free conditions for the appropriate time as indicated in the table.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and ethanol is added. The catalyst is recovered by filtration. The filtrate is then concentrated, and the crude product is recrystallized from ethanol to afford the pure product.[4]

Route 3: Conventional One-Pot Synthesis in Ethanol

This classical approach involves refluxing the reactants in ethanol. While simpler in terms of equipment, it generally requires longer reaction times.[2]

Procedure: A mixture of the appropriate aromatic aldehyde (2 mmol), acetophenone or a substituted acetophenone (2 mmol), malononitrile (2 mmol), and a significant excess of ammonium acetate (15 mmol) is refluxed in ethanol (20 mL) for 10-14 hours.[2] The resulting precipitate is filtered, washed with ethanol, and recrystallized from a mixture of DMF and methanol to give the final product.[2]

Reaction Pathways and Mechanisms

The synthesis of 2-amino-3-cyanopyridine derivatives via the one-pot multicomponent reaction is proposed to proceed through a series of condensation and cyclization steps. The following diagrams illustrate the logical flow of these transformations.

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product Aldehyde Aldehyde Arylidenemalononitrile Arylidenemalononitrile Aldehyde->Arylidenemalononitrile Ketone Ketone Enamine Enamine Ketone->Enamine Malononitrile Malononitrile Malononitrile->Arylidenemalononitrile Ammonium Acetate Ammonium Acetate Ammonium Acetate->Enamine Michael Adduct Michael Adduct Arylidenemalononitrile->Michael Adduct Enamine->Michael Adduct Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate 2-Amino-3-cyanopyridine 2-Amino-3-cyanopyridine Cyclized Intermediate->2-Amino-3-cyanopyridine Aromatization

Caption: Proposed reaction mechanism for the one-pot synthesis.

The initial step involves the Knoevenagel condensation of the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. Concurrently, the ketone reacts with ammonium acetate to generate an enamine. A subsequent Michael addition between the arylidenemalononitrile and the enamine leads to an adduct that undergoes intramolecular cyclization and subsequent aromatization to yield the final 2-amino-3-cyanopyridine product.[4]

G Input Reactants (Aldehyde, Ketone, Malononitrile, NH4OAc) Process Reaction Conditions (Energy Source, Catalyst, Solvent) Input->Process Output Product (2-Amino-3-cyanopyridine) Process->Output Purification Workup & Purification (Filtration, Recrystallization) Output->Purification

Caption: General experimental workflow for the synthesis.

This workflow outlines the general procedure, starting from the reactants, proceeding through the reaction under specific conditions, and concluding with product isolation and purification. The choice of energy source and catalyst within the "Process" step is the primary differentiator between the discussed synthetic routes.

References

A Comparative Guide to 2-Aminopyridine Derivatives as Enzyme Inhibitors: A Molecular Docking Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. A significant area of interest is its role in enzyme inhibition, a cornerstone of modern drug discovery. This guide provides a comparative analysis of molecular docking studies on 2-aminopyridine derivatives as inhibitors of various key enzymes implicated in a range of diseases, from neurodegenerative disorders to bacterial infections and cancer.

Comparative Docking and Inhibition Data

The following tables summarize the quantitative data from various studies, offering a comparative look at the binding affinities and inhibitory concentrations of 2-aminopyridine derivatives against different enzyme targets.

Table 1: 2-Aminopyridine Derivatives as Cholinesterase Inhibitors

CompoundTarget EnzymePDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki)IC50Reference
2,6-dimethyl-4-(2-aminophenyl)-3,5-pyridinedicarboximide derivative cAcetylcholinesterase (AChE)1EVE-11.60.336 µMNot Reported[1]
3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine (6n)Acetylcholinesterase (AChE)Not SpecifiedNot ReportedNot Reported0.466 ± 0.121 µM[2]
3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine (6n)Butyrylcholinesterase (BChE)Not SpecifiedNot ReportedNot Reported1.89 ± 0.05 µM[2]
3-(3'-methylphenyl)pyrido[2,3-b]pyrazine (6c)Butyrylcholinesterase (BChE)Not SpecifiedNot ReportedNot Reported0.583 ± 0.052 µM[2]
3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine (6f)Acetylcholinesterase (AChE)Not SpecifiedNot ReportedNot Reported0.899 ± 0.10 µM[2]

Table 2: 2-Aminopyridine Derivatives as Carbonic Anhydrase Inhibitors

CompoundTarget EnzymePDB IDBinding Energy (kcal/mol)KI (µM)Reference
4-amino-5,6-dichloropyrimidine (7)hCA INot SpecifiedNot Reported0.201 ± 0.041[3]
4-amino-6-hydroxypyrimidine (4)hCA IINot SpecifiedNot Reported1.867 ± 0.296[3]

Table 3: 2-Aminopyridine Derivatives as Antibacterial Agents

CompoundTarget EnzymePDB IDBinding Energy (kcal/mol)MIC (µg/mL)Reference
Compound 2cS. aureus target4URMNot Reported0.039 ± 0.000[4][5][6]
Compound 2cB. subtilis target2RHLNot Reported0.039 ± 0.000[4][5][6]

Table 4: 2-Aminopyridine Derivatives as Anticancer Agents

CompoundTarget Cell LineIC50 (µM)Reference
S3cA2780 (ovarian cancer)15.57[5]
S3cA2780CISR (cisplatin-resistant ovarian cancer)11.52[5]
S5bA2780CISRNot specified, but showed promising inhibition[5]
S6cA2780CISRNot specified, but showed promising inhibition[5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the results from different studies.

Molecular Docking Protocol (General)
  • Receptor Preparation: The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is energy minimized to relieve any steric clashes.

  • Ligand Preparation: The 2D structures of the 2-aminopyridine derivatives are sketched using chemical drawing software and converted to 3D structures. The ligands are then energy minimized.

  • Grid Generation: A grid box is defined around the active site of the enzyme. The size of the grid is set to encompass the binding pocket.

  • Docking Simulation: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the active site of the receptor. The program calculates the binding energy for different poses of the ligand.

  • Analysis of Results: The docked poses are ranked based on their binding energies. The pose with the lowest binding energy is considered the most favorable. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.

Specific Docking Protocols from Cited Studies
  • Cholinesterase Inhibition Study: Molecular docking was performed using AutoDock Vina 4.2.[1] The crystal structure of AChE complexed with donepezil (PDB ID: 1EVE) was used as the receptor.[1] The 3D structures of the pyridine derivatives were optimized using Marvine Sketch.[1]

  • Antibacterial Study: Molecular docking was carried out using the Molecular Operating Environment (MOE) software.[4][5] The crystal structures of the target proteins from S. aureus (PDB ID: 4URM) and B. subtilis (PDB ID: 2RHL) were used.[6]

Enzyme Inhibition Assays
  • Cholinesterase Inhibition Assay: The inhibitory activities of the compounds against AChE and BChE were determined using a modified Ellman's method.

  • Carbonic Anhydrase Inhibition Assay: The inhibitory effects on human carbonic anhydrase (hCA) I and II were evaluated.

  • Antibacterial Assay: The antimicrobial potency was tested using the disk diffusion method, and the Minimum Inhibitory Concentration (MIC) was determined.[4][5]

  • Anticancer Assay: The cytotoxic activities of the synthesized compounds were evaluated against cancer cell lines using standard assays like the MTT assay.[5]

Visualizing Workflows and Pathways

Molecular Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking study.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis receptor_prep Receptor Preparation (from PDB) grid_gen Grid Generation (Define Active Site) receptor_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D) docking_run Run Docking Algorithm ligand_prep->docking_run grid_gen->docking_run pose_analysis Analyze Binding Poses and Energies docking_run->pose_analysis interaction_analysis Visualize Interactions (H-bonds, etc.) pose_analysis->interaction_analysis

Caption: A generalized workflow for molecular docking studies.

Cholinergic Signaling Pathway in Alzheimer's Disease

Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. The following diagram depicts the role of AChE in the cholinergic signaling pathway.

cholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE hydrolysis ACh_receptor ACh Receptors ACh_release->ACh_receptor Choline_uptake Choline Reuptake AChE->Choline_uptake Choline Choline_uptake->ACh_synthesis Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

Caption: The role of AChE in the cholinergic synapse.

Bacterial DNA Gyrase and Replication

DNA gyrase is a crucial enzyme for bacterial DNA replication and a target for antibacterial agents.

dna_gyrase_pathway DNA_replication_fork DNA Replication Fork Positive_supercoils Positive Supercoiling Ahead of Fork DNA_replication_fork->Positive_supercoils DNA_gyrase DNA Gyrase Positive_supercoils->DNA_gyrase relieves strain Negative_supercoils Introduction of Negative Supercoils DNA_gyrase->Negative_supercoils Replication_continues Replication Continues Negative_supercoils->Replication_continues Aminopyridine_inhibitor 2-Aminopyridine Inhibitor Aminopyridine_inhibitor->DNA_gyrase inhibition

Caption: The function of DNA gyrase in bacterial DNA replication.

References

A Comparative Guide to the Optoelectronic Properties of Pyridine and Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the optoelectronic properties of pyridine and pyrrole derivatives, supported by experimental data and detailed methodologies. The distinct electronic natures of the six-membered pyridine ring and the five-membered pyrrole ring give rise to significant differences in their absorption, emission, and excited-state dynamics, making them suitable for a diverse range of applications in materials science and drug development.

Core Electronic Structure and Resulting Properties

Pyridine is an electron-deficient aromatic heterocycle due to the presence of the electronegative nitrogen atom. This fundamental property leads to a lower energy highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) compared to benzene, influencing its reactivity and photophysical characteristics. The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system, rendering pyridine basic. In contrast, pyrrole is an electron-rich aromatic heterocycle. The lone pair on the nitrogen atom is part of the 6π-electron aromatic system, leading to a high electron density within the ring. This makes pyrrole and its derivatives excellent electron donors and highly reactive towards electrophiles.

These intrinsic electronic differences dictate the general optoelectronic behavior of their derivatives. Pyridine-based fluorophores often exhibit blue-shifted absorption and emission compared to their carbocyclic analogs, and their properties are highly tunable by introducing electron-donating or electron-withdrawing substituents. Pyrrole derivatives, with their electron-rich nature, are excellent building blocks for donor-acceptor (D-A) type chromophores, which often display intramolecular charge transfer (ICT) characteristics, leading to large Stokes shifts and emission in the visible and near-infrared regions.

Quantitative Comparison of Optoelectronic Properties

The following tables summarize key photophysical parameters for representative pyridine and pyrrole derivatives from the literature. It is important to note that direct comparison can be complex due to variations in experimental conditions, such as the solvent used, which can significantly influence the photophysical properties.

Table 1: Optoelectronic Properties of Representative Pyridine Derivatives

Compound/DerivativeSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_f)Lifetime (τ) (ns)Reference
PyridineVapor~257~310~10⁻⁴~1 (μs, phosphorescence)[1]
2-Aryl-3-(organylethynyl)pyridineVarious300-350350-450Not specifiedNot specified[2]
Pyridine-carbazole acrylonitrileSolid398540Weak in solutionNot specified[3]
2-Pyridone-based pyrrolo[3,4-c]pyridineNonpolar~350-400400-500up to 0.59Not specified[4]
meso-(Pyridyl)-BODIPYsCH₃CN~500~510~0.86Not specified[5]

Table 2: Optoelectronic Properties of Representative Pyrrole Derivatives

Compound/DerivativeSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_f)Lifetime (τ) (ns)Reference
PyrroleHeptane210~250Not specifiedNot specified
Unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrolen-hexane346393Not specifiedNot specified
Unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroleAcetonitrile346446Not specifiedNot specified[6]
Diketopyrrolopyrrole (DPP) derivativeChloroform620-680~700-750Not specifiedNot specified[7]
Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivativeDichloromethane~450-550Not specifiedNot specifiedNot specified[8]

Experimental Protocols

Accurate characterization of optoelectronic properties relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, dichloromethane) with a known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M. The absorbance should ideally be between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.[9]

  • Blank Measurement: Fill a quartz cuvette (typically 1 cm path length) with the pure solvent to be used as a reference.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20-30 minutes to ensure a stable output.[10] Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Baseline Correction: Record a baseline spectrum with the cuvette containing the pure solvent. This will be subtracted from the sample spectrum to correct for solvent absorption and instrumental noise.[10]

  • Sample Measurement: Replace the blank cuvette with the cuvette containing the sample solution and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_abs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Emission Spectroscopy

Objective: To determine the wavelength of maximum emission (λ_em) and the fluorescence spectrum.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[9]

  • Instrument Setup: In a spectrofluorometer, set the excitation wavelength (λ_ex), which is typically the λ_abs determined from the UV-Vis spectrum. Set the emission wavelength range to be scanned, which should start at a wavelength longer than λ_ex.

  • Blank Measurement: Record a spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

  • Sample Measurement: Record the fluorescence emission spectrum of the sample.

  • Data Analysis: Identify the wavelength of maximum emission (λ_em). The Stokes shift can be calculated as the difference in energy (or wavelength) between the absorption and emission maxima.

Fluorescence Quantum Yield (Φ_f) Determination (Integrating Sphere Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

  • Instrument Setup: Use a spectrofluorometer equipped with an integrating sphere. The integrating sphere collects all emitted and scattered light.

  • Blank Measurement (Solvent): Place a cuvette containing the pure solvent inside the integrating sphere. Record the spectrum, which will show the scattered excitation light.

  • Sample Measurement: Replace the blank with the sample cuvette. Record the spectrum, which will show both the remaining scattered excitation light and the fluorescence emission.

  • Calculation: The quantum yield is calculated by the instrument's software, which compares the integrated intensity of the sample's emission to the integrated intensity of the absorbed light (difference in the scattered light between the blank and the sample).[11][12][13]

Excited-State Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Methodology:

  • Instrument Setup: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.[2][14][15]

  • Instrument Response Function (IRF): Measure the instrument's response by using a scattering solution (e.g., a dilute colloidal silica solution) in place of the sample. This records the time profile of the excitation pulse as detected by the system.[16]

  • Sample Measurement: Replace the scattering solution with the fluorescent sample and collect the fluorescence decay data. The system records the time difference between the excitation pulse and the arrival of the first emitted photon. This process is repeated millions of times to build up a histogram of photon arrival times.[2][14][15]

  • Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Deconvolution software is used to extract the true excited-state lifetime (τ) by fitting the experimental data to a decay model (e.g., single or multi-exponential decay).

Visualizing Structure-Property Relationships

The following diagrams, generated using the DOT language, illustrate the key relationships between molecular structure and optoelectronic properties for pyridine and pyrrole derivatives.

Pyridine_Substituent_Effects cluster_pyridine Substituted Pyridine cluster_substituents Substituents cluster_properties Optoelectronic Properties Pyridine Pyridine Ring HOMO_LUMO HOMO-LUMO Gap Pyridine->HOMO_LUMO Governs Pyridine->HOMO_LUMO EDG: Decreases Gap (Raises HOMO) Pyridine->HOMO_LUMO EWG: Decreases Gap (Lowers LUMO) EDG Electron-Donating Group (EDG) (-NH2, -OR, -Alkyl) EDG->Pyridine Increases electron density EWG Electron-Withdrawing Group (EWG) (-NO2, -CN, -CF3) EWG->Pyridine Decreases electron density Absorption Absorption (λ_abs) HOMO_LUMO->Absorption Determines HOMO_LUMO->Absorption Smaller Gap -> Red Shift Emission Emission (λ_em) HOMO_LUMO->Emission Determines HOMO_LUMO->Emission Smaller Gap -> Red Shift

Caption: Influence of substituents on the optoelectronic properties of pyridine.

Caption: Donor-acceptor architecture in pyrrole derivatives and the resulting ICT process.

Conclusion

The choice between pyridine and pyrrole derivatives for optoelectronic applications is dictated by the desired properties and the specific application. Pyridine's electron-deficient nature makes it a versatile scaffold for creating fluorophores across the UV-visible spectrum, with properties that can be finely tuned through substitution. Pyrrole's electron-rich character makes it an ideal component for constructing donor-acceptor systems that exhibit strong intramolecular charge transfer, leading to long-wavelength absorption and emission, large Stokes shifts, and sensitivity to the local environment. A thorough understanding of their fundamental electronic differences, coupled with the quantitative data and experimental protocols provided in this guide, will aid researchers in the rational design of novel materials and probes for a wide array of scientific and technological advancements.

References

Safety Operating Guide

Proper Disposal of 2-(2-Aminobenzoyl)pyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 2-(2-Aminobenzoyl)pyridine, a compound utilized in various research and development applications, requires careful handling and disposal due to its potential hazards. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with general safety protocols for hazardous chemical waste.

Hazard Profile and Waste Classification

Based on data for structurally similar compounds like aminopyridines and benzoylpyridines, this compound should be handled as a hazardous substance.[1][2] It is crucial to treat this compound as hazardous waste due to its potential toxicity.[2] For instance, 4-Aminopyridine is classified by the U.S. Environmental Protection Agency (EPA) with the waste number P008, indicating it is an acutely hazardous commercial chemical product.[3] While a specific waste code for this compound is not explicitly listed, its chemical structure warrants a cautious approach, treating it with a similar level of hazard.

Hazard CategoryDescriptionLikely EPA Waste Characteristic
Acute Toxicity Potentially harmful if swallowed or in contact with skin.[2][4]Toxicity (T)
Irritation May cause skin, eye, and respiratory irritation.[1][2]Toxicity (T)

Step-by-Step Disposal Protocol

This protocol outlines the immediate and essential steps for the proper disposal of this compound from a laboratory setting.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE to prevent exposure.[1]

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Covering: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[2][4]

Step 2: Waste Segregation and Collection

Proper segregation is key to safe and compliant chemical waste management.

  • Designate a Waste Stream: this compound waste should be collected as a separate hazardous waste stream. Do not mix it with non-hazardous trash or other incompatible chemical waste.

  • Solid Waste: Collect pure compound, contaminated lab materials (e.g., weigh boats, gloves, paper towels), and residues in a designated, sealable, and chemically compatible container (e.g., a clearly labeled plastic bag or a wide-mouth poly container).

  • Liquid Waste: Collect solutions containing this compound in a sealable, chemically compatible container (e.g., a glass or polyethylene bottle). Do not pour this chemical waste down the drain.[3][5]

Step 3: Waste Container Labeling and Storage

Proper labeling and storage prevent accidents and ensure compliant disposal.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store the sealed waste containers in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong acids and oxidizing agents.[5] The storage area should be clearly marked as a hazardous waste accumulation site.

Step 4: Arrange for Professional Disposal

Disposal of this chemical waste must be handled by trained professionals.

  • Contact a Licensed Service: Arrange for the collection and disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[6][7] These services are equipped to handle and transport hazardous materials for final disposal, which is typically high-temperature incineration.[8]

Spill and Decontamination Procedures

In the event of a small spill, follow these steps:

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as described in Step 1.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material into a waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.

  • Neutralize Residue: For small residues after cleanup, a dilute solution of acetic acid can be used to neutralize the amine functionality.[5]

  • Final Cleanup: Wipe the area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, gloves, etc.) must be collected and disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Waste Generated (contains this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., powder, contaminated items) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) is_solid->liquid_waste Liquid collect_solid Collect in a labeled, sealed polyethylene container or bag. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, compatible solvent bottle. liquid_waste->collect_liquid storage Store in designated hazardous waste area. collect_solid->storage collect_liquid->storage disposal_request Request pickup from EHS or licensed disposal company. storage->disposal_request end Proper Disposal (e.g., Incineration) disposal_request->end

Caption: Workflow for the segregation and disposal of this compound waste.

References

Personal protective equipment for handling 2-(2-Aminobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-(2-Aminobenzoyl)pyridine

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar aminopyridine compounds and should be supplemented with a specific Safety Data Sheet (SDS) for this compound when available.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Based on the hazards associated with aminopyridine derivatives, the following PPE is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles if there is a splash or explosion risk.[1][2][3]Protects eyes from splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves.[3] Check manufacturer's chemical resistance guide for specific breakthrough times. Inspect gloves before each use and change immediately upon contamination.[3]Provides a barrier against skin contact. Aminopyridines can be absorbed through the skin.[2]
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over cotton-based clothing.[3] The lab coat should be fully buttoned.[3]Protects skin from accidental spills and splashes.
Footwear Closed-toe, closed-heel shoes made of a durable material.[3]Protects feet from spills and falling objects.
Respiratory Protection A NIOSH/MSHA-approved respirator is required if working outside a chemical fume hood or if exposure limits are exceeded.[1] Follow OSHA respirator regulations (29 CFR 1910.134).[1][2]Prevents inhalation of harmful dust or vapors.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risk.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1]

  • Container: Keep the container tightly closed.[1]

  • Access: Store in a locked poison room or cabinet with restricted access.[1][2]

Handling and Use
  • Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.[4]

  • Avoidance: Avoid contact with eyes, skin, and clothing.[1] Do not breathe dust or vapor.[1][2]

  • Dust Control: Minimize dust generation and accumulation.[1][2] Use appropriate tools for transferring solid material.

Spill Response
  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For major spills, contain the spill with sand, earth, or vermiculite.[4]

  • Cleanup: Use proper personal protective equipment as indicated in Table 1.[1] For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1][2] Avoid generating dust.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with the chemical name and hazard warnings.

  • Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial receipt to final disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_emergency Emergency Procedures receive Receive Chemical inspect Inspect Container receive->inspect store Store in a Cool, Dry, Ventilated, Secure Area inspect->store don_ppe Don Appropriate PPE store->don_ppe Prepare for Experiment use_hood Work in Chemical Fume Hood don_ppe->use_hood handle Handle Chemical use_hood->handle collect_waste Collect Waste in Labeled Container handle->collect_waste Generate Waste spill Spill Occurs handle->spill Accident store_waste Store Waste Securely collect_waste->store_waste dispose Dispose via Licensed Contractor store_waste->dispose evacuate Evacuate & Ventilate spill->evacuate contain Contain & Clean Up evacuate->contain contain->collect_waste Collect Spill Debris

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.